molecular formula C14H10Cl2N3S2+ B15560288 Luliconazole-d3

Luliconazole-d3

Katalognummer: B15560288
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: YKZOSEXMUWFBTF-IXDIRFHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Luliconazole-d3 is a useful research compound. Its molecular formula is C14H10Cl2N3S2+ and its molecular weight is 358.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H10Cl2N3S2+

Molekulargewicht

358.3 g/mol

IUPAC-Name

(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-(2,4,5-trideuterio-2H-imidazol-1-ium-1-yl)acetonitrile

InChI

InChI=1S/C14H10Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,13H,7-8H2/q+1/b14-12+/t13-/m0/s1/i3D,4D,8D/t8?,13-

InChI-Schlüssel

YKZOSEXMUWFBTF-IXDIRFHUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Luliconazole-d3: A Comprehensive Technical Guide on Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of Luliconazole-d3, a deuterated analog of the broad-spectrum antifungal agent Luliconazole. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development.

Chemical Properties

This compound is a stable isotope-labeled version of Luliconazole, where three hydrogen atoms on the imidazole (B134444) ring have been replaced with deuterium (B1214612). This isotopic labeling is a powerful tool in various stages of drug development, including metabolic studies and as an internal standard in analytical methods. While specific physical properties such as melting and boiling points for this compound are not extensively reported, they are expected to be very similar to those of its non-deuterated counterpart.

Table 1: Chemical and Physical Properties of this compound and Luliconazole

PropertyThis compoundLuliconazole
IUPAC Name (αE)-α-[(4R)-4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile-d3(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Molecular Formula C₁₄H₆D₃Cl₂N₃S₂[1]C₁₄H₉Cl₂N₃S₂[2]
Molecular Weight 357.30 g/mol [1]354.28 g/mol
CAS Number 187164-19-8 (unlabeled)[3][4]187164-19-8[2][4]
Melting Point Data not available152°C - 156°C
Solubility Data not availableFreely soluble in N,N-dimethylformamide; soluble in acetonitrile (B52724) and ethanol.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on the known synthesis of Luliconazole and general methods for deuterating imidazole rings. The deuterium atoms are located on the imidazole moiety, as indicated by the IUPAC name.

One potential strategy involves the use of a deuterated imidazole precursor. The synthesis could proceed through the following key steps:

  • Preparation of deuterated imidazole: Imidazole can be deuterated by exchange with a deuterium source, such as D₂O, under appropriate conditions (e.g., elevated temperature or acid/base catalysis).

  • Alkylation of deuterated imidazole: The resulting deuterated imidazole can then be reacted with a suitable haloacetonitrile to introduce the acetonitrile group.

  • Condensation with the dithiolane intermediate: The final step would involve the condensation of the deuterated imidazolylacetonitrile with the appropriate 4-(2,4-dichlorophenyl)-1,3-dithiolane derivative to yield this compound.

Alternative late-stage deuteration strategies involving transition-metal-catalyzed hydrogen-isotope exchange could also be employed on a suitable Luliconazole precursor.

Stability and Degradation

Comprehensive stability studies specifically on this compound are limited. However, extensive data from forced degradation studies on Luliconazole provide a strong foundation for understanding its stability profile. The degradation pathways for this compound are expected to be identical to those of Luliconazole, although the rate of degradation may be slightly altered due to the kinetic isotope effect.

Luliconazole is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions, while it exhibits relative stability under thermal stress.[5][6]

Table 2: Summary of Forced Degradation Studies of Luliconazole

Stress ConditionReagents and ConditionsObserved DegradationDegradation Products
Acidic Hydrolysis 1 M HCl at 70°C for 1 hour~5.35% degradation[7]DP-1, DP-2
Basic Hydrolysis 0.1 M NaOH at room temperatureSignificant degradationDP-4, DP-5
Oxidative Degradation 30% H₂O₂ at 70°C for 1 hourSignificant degradationDP-3
Thermal Degradation 80°C for 12 hoursNo significant degradation-
Photolytic Degradation Exposure to UV light for 3 daysDegradation observedNot specified

The following diagram illustrates the known degradation pathways of Luliconazole under various stress conditions.

G Luliconazole Degradation Pathways Luliconazole Luliconazole Acid Acid Luliconazole->Acid Base Base Luliconazole->Base Oxidation Oxidation Luliconazole->Oxidation Photo Photolytic Degradation Luliconazole->Photo Thermal Thermal Degradation Luliconazole->Thermal DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Acid->DP2 DP4 Degradation Product 4 Base->DP4 DP5 Degradation Product 5 Base->DP5 DP3 Degradation Product 3 Oxidation->DP3 Photo->DP1 Potential Degradants Photo->DP2 Potential Degradants Photo->DP3 Potential Degradants Photo->DP4 Potential Degradants Photo->DP5 Potential Degradants No_Deg No Significant Degradation Thermal->No_Deg

Caption: Luliconazole degradation under stress conditions.

Experimental Protocols

The following are representative experimental protocols for the analysis and stability testing of Luliconazole, which are adaptable for this compound.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating Luliconazole from its degradation products.

  • Chromatographic System:

    • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[8]

    • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% perchloric acid buffer) and Mobile Phase B (methanol).[8] An isocratic system with methanol (B129727) and water (80:20, v/v) has also been reported.[6]

    • Flow Rate: 1.0 mL/min[6]

    • Detection: UV at 296 nm[6]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C)[8]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to the desired concentration with the mobile phase.

    • Sample Solution: For drug products, extract the active ingredient using a suitable solvent, followed by dilution to the working concentration with the mobile phase.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 1 M hydrochloric acid.

    • Heat the solution at 70°C for 1 hour.[7]

    • Cool the solution to room temperature and neutralize with an appropriate amount of 1 M sodium hydroxide.

    • Dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 30% hydrogen peroxide.

    • Heat the solution at 70°C for 1 hour.

    • Cool and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid this compound to a dry heat of 80°C for 12 hours.[9]

    • Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (or the solid drug) to UV light (e.g., in a photostability chamber) for an extended period (e.g., 3 days).[9]

    • Prepare the sample for HPLC analysis by dissolving and/or diluting with the mobile phase.

The following workflow diagram illustrates a typical process for conducting forced degradation studies and developing a stability-indicating method.

G Forced Degradation and Method Development Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Method Validation cluster_3 Outcome Acid Acid Hydrolysis HPLC HPLC Analysis of Stressed Samples Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Identify Identify and Characterize Degradation Products HPLC->Identify Specificity Specificity Identify->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Stability- Indicating Method Robustness->Validated_Method

Caption: Workflow for stability method development.

Conclusion

This technical guide summarizes the key chemical properties and stability characteristics of this compound. While specific experimental data for the deuterated analog is not as abundant as for Luliconazole, the information presented provides a robust framework for its handling, analysis, and stability assessment. The provided experimental protocols offer a starting point for developing and validating analytical methods for this compound in various pharmaceutical matrices. Further studies are warranted to fully characterize the physicochemical properties and degradation kinetics of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Luliconazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Luliconazole-d3, a deuterated analog of the potent antifungal agent Luliconazole (B1675427). Given its primary application as an internal standard in pharmacokinetic and metabolic studies, the synthesis of high-purity this compound is of significant interest to the pharmaceutical research community. This document outlines a proposed synthetic pathway, details purification protocols, and presents relevant data in a structured format to aid researchers in this field.

Introduction to this compound

Luliconazole is a topical antifungal imidazole (B134444) derivative effective against a broad spectrum of fungi.[1] this compound is its stable isotope-labeled counterpart, where three hydrogen atoms on the imidazole ring are replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based assays, ensuring accuracy and precision in bioanalytical methods. The synonym for this compound is (R,E)-2-(4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene)-2-(1H-imidazol-1-yl-d3)acetonitrile, which clarifies the position of the deuterium labels.

Proposed Synthesis of this compound

A chemoenzymatic approach for the synthesis of the non-deuterated Luliconazole has been reported, which involves a key enzymatic resolution step to obtain the desired stereoisomer. A similar strategy can be adapted for the synthesis of this compound.

Proposed Synthetic Scheme:

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_final_step Final Condensation and Deuteration 2,4-Dichloroacetophenone 2,4-Dichloroacetophenone Friedel_Crafts Friedel-Crafts Acylation 2,4-Dichloroacetophenone->Friedel_Crafts Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Friedel_Crafts omega_Chloro_2_4_dichloroacetophenone ω-Chloro-2,4- dichloroacetophenone Friedel_Crafts->omega_Chloro_2_4_dichloroacetophenone AlCl3 Chiral_Reduction Chiral Reduction omega_Chloro_2_4_dichloroacetophenone->Chiral_Reduction (S)-2-methyl-CBS- oxazaborolidine R_2_chloro_1 (R)-2-chloro-1-(2,4- dichlorophenyl)ethanol Chiral_Reduction->R_2_chloro_1 Mesylation Mesylation R_2_chloro_1->Mesylation Methanesulfonyl chloride S_2_2_4_ethyl (S)-2,2',4'-trichlorobenzene ethyl methanesulfonate Mesylation->S_2_2_4_ethyl Condensation Condensation S_2_2_4_ethyl->Condensation Imidazole_d4_acetonitrile Imidazole-d4 (B1589465) acetonitrile (B52724) Imidazole_d4_acetonitrile->Condensation Carbon_disulfide Carbon disulfide Carbon_disulfide->Condensation Luliconazole_d3 This compound Condensation->Luliconazole_d3 Base (e.g., NaOH) in DMSO

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of ω-Chloro-2,4-dichloroacetophenone This can be achieved via a Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 2: Chiral Reduction to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol The prochiral ketone from Step 1 is asymmetrically reduced to the corresponding (R)-alcohol. A common method involves using a chiral catalyst such as (S)-2-methyl-CBS-oxazaborolidine.

Step 3: Mesylation to (S)-2,2',4'-trichlorobenzene ethyl methanesulfonate The hydroxyl group of the alcohol from Step 2 is converted to a good leaving group, typically a mesylate, by reacting with methanesulfonyl chloride in the presence of a base.

Step 4: Synthesis of Imidazole-d4-acetonitrile This deuterated starting material is crucial. It can be prepared from commercially available imidazole-d4 through a reaction with chloroacetonitrile.

Step 5: Condensation to form this compound The final step involves the condensation of the mesylated intermediate (from Step 3) with imidazole-d4-acetonitrile and carbon disulfide in the presence of a strong base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (B87167) (DMSO).

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, reagents, and potential side products, including isomeric impurities. A combination of techniques is typically employed to achieve the high purity required for an internal standard.

Purification Workflow

Purification_Workflow Crude_Luliconazole_d3 Crude this compound (from synthesis) Column_Chromatography Column Chromatography (Silica Gel) Crude_Luliconazole_d3->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Crystallization Crystallization Solvent_Evaporation->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Pure_Luliconazole_d3 Pure this compound Filtration_Drying->Pure_Luliconazole_d3 QC_Analysis Quality Control Analysis (HPLC, MS, NMR) Pure_Luliconazole_d3->QC_Analysis

Caption: General purification workflow for this compound.

Detailed Purification Methodologies

1. Column Chromatography: Crude this compound can be purified by silica (B1680970) gel column chromatography. A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and hexane, can be used to separate the desired product from impurities.

2. Crystallization: Further purification can be achieved by crystallization. Solvents like ethyl acetate, cyclohexane, or a mixture of acetonitrile and water have been reported for the crystallization of Luliconazole and would be applicable to its deuterated analog.[2] This step is effective in removing isomeric impurities and achieving high chemical purity.

3. Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for use as a reference standard, preparative HPLC can be employed. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water (with or without modifiers like formic acid) is a common choice.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and purification of Luliconazole, which can be expected to be similar for this compound.

Table 1: Synthesis Reaction Parameters (Illustrative)

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1 m-Dichlorobenzene, Chloroacetyl chloride, AlCl₃-Reflux6~85
2 ω-Chloro-2,4-dichloroacetophenone, (S)-2-methyl-CBS-oxazaborolidineTHF0 - 252 - 4>90
3 (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, Methanesulfonyl chlorideToluene< 51~95
5 (S)-intermediate, Imidazole-d4-acetonitrile, CS₂, NaOHDMSO15 - 2512 - 16~80

Table 2: Purification and Purity Data (Illustrative)

Purification StepMethodSolvent/Mobile PhasePurity before (%)Purity after (%)Recovery (%)
1 Column ChromatographyEthyl acetate/Hexane60 - 7090 - 9570 - 80
2 CrystallizationAcetonitrile/Water90 - 95>99.585 - 95
3 Preparative HPLCAcetonitrile/Water>99.5>99.950 - 70

Quality Control and Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity and quantify impurities.

  • Chiral HPLC: To determine enantiomeric purity and quantify stereoisomers.

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the location of the deuterium labels. The absence of signals in the ¹H NMR spectrum at the positions corresponding to the deuterated imidazole protons would confirm successful labeling.

This guide provides a foundational understanding for the synthesis and purification of this compound. Researchers should adapt and optimize these proposed methods based on their specific laboratory conditions and available resources. Adherence to rigorous purification and analytical characterization protocols is paramount to ensure the quality and reliability of this compound as an internal standard.

References

Luliconazole-d3: A Comprehensive Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the parameters, experimental protocols, and underlying principles that constitute a Certificate of Analysis (CoA) for Luliconazole-d3. As a deuterated analog of the potent antifungal agent Luliconazole, this compound serves as a critical internal standard in pharmacokinetic and bioanalytical studies, demanding a stringent quality assessment to ensure the accuracy and reliability of research data.

Introduction to this compound

Luliconazole is a topical imidazole (B134444) antifungal drug that inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] This inhibition disrupts the fungal cell membrane integrity, leading to cell death.[1][3] this compound is a stable isotope-labeled version of Luliconazole, where three hydrogen atoms on the imidazole ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to Luliconazole but has a distinct molecular weight.

The Certificate of Analysis (CoA) Workflow

A Certificate of Analysis for an active pharmaceutical ingredient (API) or a reference standard like this compound is a document that confirms it meets its predetermined specifications. The workflow ensures that each batch is consistently produced and tested before release.

CoA_Workflow cluster_production Manufacturing cluster_qc Quality Control Testing cluster_data Data Review and Documentation cluster_release Product Disposition synthesis Synthesis of this compound purification Purification synthesis->purification sampling Batch Sampling purification->sampling testing Analytical Testing sampling->testing data_analysis Data Analysis testing->data_analysis spec_check Comparison with Specifications data_analysis->spec_check coa_generation CoA Generation spec_check->coa_generation qa_review QA Review and Approval coa_generation->qa_review release Batch Release qa_review->release

Caption: A diagram illustrating the workflow for generating a Certificate of Analysis for this compound.

Analytical Parameters and Experimental Protocols

The following sections detail the key analytical tests performed to ensure the quality of this compound.

Identification

Purpose: To confirm the chemical identity of the substance as this compound.

TestMethodAcceptance Criteria
Mass Spectrometry Electrospray Ionization (ESI-MS)The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound (C14H6D3Cl2N3S2), which is approximately 357.30 g/mol .
¹H NMR Spectroscopy Proton Nuclear Magnetic ResonanceThe ¹H NMR spectrum is consistent with the chemical structure of this compound, showing the absence of signals corresponding to the protons on the imidazole ring that have been substituted with deuterium.
¹³C NMR Spectroscopy Carbon-13 Nuclear Magnetic ResonanceThe ¹³C NMR spectrum corresponds to the carbon framework of the this compound molecule.
Infrared Spectroscopy Attenuated Total Reflectance (ATR)The infrared spectrum exhibits characteristic absorption bands consistent with the functional groups present in the this compound structure.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.

  • Analysis: The sample solution is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured in positive ion mode.

  • Data Interpretation: The resulting mass spectrum is analyzed for the presence of the molecular ion peak corresponding to [M+H]⁺ of this compound.

Purity

Purpose: To determine the percentage of this compound in the sample and to identify and quantify any impurities.

TestMethodAcceptance Criteria
Chromatographic Purity High-Performance Liquid Chromatography (HPLC)Purity: ≥ 98.0%Individual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0%
Enantiomeric Purity Chiral High-Performance Liquid Chromatography (Chiral HPLC)R-enantiomer (this compound): ≥ 99.0%S-enantiomer: ≤ 1.0%

Experimental Protocol: Chromatographic Purity by HPLC

  • Mobile Phase Preparation: A suitable mobile phase is prepared, for instance, a mixture of acetonitrile and a buffer solution (e.g., ammonium (B1175870) acetate).

  • Standard and Sample Preparation: Standard solutions of Luliconazole and this compound are prepared at a known concentration. The test sample of this compound is also prepared at a similar concentration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: UV detection at approximately 296 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: The standard and sample solutions are injected into the HPLC system.

  • Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are quantified based on their peak areas relative to the main peak.

Assay

Purpose: To determine the exact content of this compound in the material.

TestMethodAcceptance Criteria
Assay High-Performance Liquid Chromatography (HPLC) with external standard98.0% - 102.0% (on as-is basis)

Experimental Protocol: Assay by HPLC The protocol is similar to the chromatographic purity test, but with a focus on quantification against a certified reference standard.

  • Standard Preparation: A precise weight of a certified Luliconazole reference standard is used to prepare a standard solution of known concentration.

  • Sample Preparation: A precise weight of the this compound test sample is prepared in the same manner.

  • Analysis: Both standard and sample solutions are injected into the HPLC system multiple times to ensure precision.

  • Calculation: The concentration of this compound in the sample is calculated by comparing the peak area of the sample to the peak area of the standard.

Residual Solvents

Purpose: To quantify any residual organic solvents from the manufacturing process.

TestMethodAcceptance Criteria
Residual Solvents Gas Chromatography (GC) with HeadspaceMeets the requirements of ICH Q3C for Class 2 and Class 3 solvents. For example:Methanol: ≤ 3000 ppmAcetonitrile: ≤ 410 ppm

Experimental Protocol: Residual Solvents by GC

  • Sample Preparation: A known amount of this compound is weighed into a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide).

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler is used.

  • Analysis: The vial is heated to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC.

  • Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a standard containing known amounts of the solvents.

Water Content

Purpose: To measure the amount of water present in the sample.

TestMethodAcceptance Criteria
Water Content Karl Fischer Titration≤ 0.5%

Experimental Protocol: Water Content by Karl Fischer Titration

  • Instrument Setup: A Karl Fischer titrator is prepared with a suitable solvent (e.g., methanol).

  • Sample Analysis: A known weight of the this compound sample is added to the titration vessel.

  • Titration: The sample is titrated with a Karl Fischer reagent of known titer until the endpoint is reached.

  • Calculation: The water content is calculated based on the amount of reagent consumed.

Luliconazole's Mechanism of Action: Signaling Pathway

Luliconazole's antifungal activity stems from its ability to disrupt the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The key target is the enzyme lanosterol 14α-demethylase.

Ergosterol_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by Luliconazole cluster_outcome Cellular Outcome squalene Squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps intermediate 4,4-dimethyl-cholesta-8,14,24-trienol lanosterol->intermediate Lanosterol 14α-demethylase depletion Ergosterol Depletion ergosterol Ergosterol intermediate->ergosterol Multiple Steps accumulation Toxic Sterol Accumulation luliconazole Luliconazole luliconazole->lanosterol membrane_damage Cell Membrane Damage depletion->membrane_damage accumulation->membrane_damage cell_death Fungal Cell Death membrane_damage->cell_death

Caption: The signaling pathway of Luliconazole's antifungal action via inhibition of ergosterol biosynthesis.

Conclusion

The Certificate of Analysis for this compound is a critical document that assures its identity, purity, and quality for its intended use as an internal standard. The comprehensive testing regimen, including advanced analytical techniques like HPLC, GC, and MS, ensures that researchers and scientists can rely on the integrity of their analytical data. This guide provides a foundational understanding of the parameters and methodologies involved in the quality assessment of this essential research compound.

References

Luliconazole-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Luliconazole-d3, a deuterated analog of the potent antifungal agent Luliconazole (B1675427). This document details its primary role as an internal standard in bioanalytical assays, outlines relevant experimental protocols, and presents key quantitative data.

Core Concepts: The Role of this compound in Research

This compound is a stable isotope-labeled version of Luliconazole, an imidazole (B134444) antifungal medication.[1] The primary application of this compound in a research setting is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1]

The use of a deuterated internal standard is critical for accurate and precise quantification of an analyte in complex biological matrices. Because this compound is chemically identical to Luliconazole but has a higher molecular weight due to the deuterium (B1214612) atoms, it co-elutes with the unlabeled drug during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the analytical method.

Mechanism of Action of Luliconazole

Luliconazole exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[2][3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Luliconazole disrupts the integrity and function of the fungal cell membrane, leading to cell death.

cluster_0 Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Death Fungal Cell Death Membrane->Death Luliconazole Luliconazole Luliconazole->Ergosterol Inhibits

Mechanism of action of Luliconazole.

Quantitative Data

The following tables summarize key quantitative data for Luliconazole from various in vitro and in vivo studies.

In Vitro Antifungal Activity of Luliconazole (MIC Values)
Fungal SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Trichophyton rubrum0.00012 - 0.0040.001
Trichophyton mentagrophytes0.00024 - 0.0020.001
Epidermophyton floccosum0.001N/A
Candida albicans0.031 - 0.25N/A
Malassezia restricta0.004 - 0.016N/A
Dermatophytes (from onychomycosis patients)Geometric Mean: 0.00022N/A
Pharmacokinetic Parameters of Luliconazole
SpeciesDosageCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference(s)
Rat (oral)10 mg/kg455.3 ± 101.22.7 ± 0.83421.5 ± 567.4
Human (topical, tinea pedis)1% cream0.40 ± 0.7616.9 ± 9.39N/A
Human (topical, tinea cruris, maximal use)1% cream4.91 ± 2.51110 ± 48351.2 ± 166.5

Experimental Protocols

The following sections provide a detailed methodology for a typical bioanalytical assay for the quantification of Luliconazole in a biological matrix, where this compound would be used as an internal standard.

Bioanalytical Method for Luliconazole Quantification in Plasma using LC-MS/MS

This protocol is a composite based on established methods for Luliconazole analysis.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) (or a 9:1 acetonitrile-methanol mixture) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: UPLC (Ultra-Performance Liquid Chromatography) system

  • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is typically used.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Luliconazole: m/z 354.1 → 150.3

    • This compound: The precursor ion will be shifted by the number of deuterium atoms (e.g., m/z 357.1 if 3 deuterium atoms are present), while the product ion may remain the same or also shift depending on the location of the deuterium atoms.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

cluster_workflow Bioanalytical Workflow Start Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Analyze Data Analysis (Peak Area Ratio) Inject->Analyze Result Quantitative Result Analyze->Result

Experimental workflow for Luliconazole quantification.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Luliconazole. Its primary utility as an internal standard in LC-MS/MS methods enables the accurate and precise quantification of the drug in various biological matrices, which is fundamental for pharmacokinetic, metabolism, and toxicology studies. The methodologies and data presented in this guide provide a comprehensive resource for the design and execution of research involving Luliconazole.

References

Luliconazole-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and mechanism of action of Luliconazole-d3 as an internal standard in the quantitative bioanalysis of luliconazole (B1675427). This document delves into the foundational principles of internal standards in mass spectrometry, the specific application of this compound, and detailed experimental protocols.

Introduction: The Gold Standard of Bioanalysis

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical for ensuring accuracy, precision, and robustness.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analytical variability.[2][3] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard in bioanalysis.[1] this compound, a stable isotope-labeled version of luliconazole, serves this purpose in the bioanalytical assays of the parent drug.

The core principle behind using a deuterated internal standard is that it is chemically almost identical to the analyte of interest.[1] This near-identical chemical nature ensures that this compound and luliconazole exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[4] However, due to the mass difference between hydrogen and deuterium, this compound can be distinguished from luliconazole by its mass-to-charge ratio (m/z) in the mass spectrometer.[1]

By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process, such as extraction losses, injection volume inconsistencies, and matrix effects, can be effectively normalized.[2][3]

Luliconazole: Mechanism of Antifungal Action

Luliconazole is a topical azole antifungal agent.[5][6] Its primary mechanism of action involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase.[7][8] This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi.[7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.[7][8]

By inhibiting lanosterol 14α-demethylase, luliconazole disrupts ergosterol synthesis, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane.[7][8] This disruption increases membrane permeability, leading to the leakage of essential cellular contents and ultimately fungal cell death.[7][8] Luliconazole exhibits high affinity for the fungal enzyme, making it a potent antifungal agent against dermatophytes such as Trichophyton rubrum and Epidermophyton floccosum.[7][9]

Luliconazole_Mechanism_of_Action Mechanism of Action of Luliconazole cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Intermediate Intermediate Sterols Lanosterol_Demethylase->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Luliconazole Luliconazole Inhibition Inhibition Luliconazole->Inhibition Inhibition->Lanosterol_Demethylase Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Luliconazole's antifungal mechanism of action.

This compound as an Internal Standard: The "How-To"

The utility of this compound as an internal standard is realized within a validated bioanalytical method, typically employing UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry).[10]

Principle of Correction

The fundamental principle of using this compound is to maintain a constant ratio of analyte to internal standard, independent of variations in the analytical process.

Internal_Standard_Correction Principle of Internal Standard Correction cluster_sample_prep Sample Preparation cluster_responses Instrument Response Analyte_Initial Analyte (Luliconazole) Extraction Extraction (e.g., Protein Precipitation) Analyte_Initial->Extraction IS_Initial Internal Standard (this compound) IS_Initial->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Analyte_Response Analyte Response LC_MS->Analyte_Response IS_Response IS Response LC_MS->IS_Response Ratio Ratio (Analyte Response / IS Response) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logical workflow for internal standard correction.

Representative Experimental Protocol

The following is a representative experimental protocol for the quantification of luliconazole in human plasma using this compound as an internal standard. This protocol is synthesized from established bioanalytical methods for luliconazole and best practices for LC-MS/MS analysis.[10][11]

3.2.1. Materials and Reagents

  • Luliconazole reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

3.2.2. Stock and Working Solutions

  • Luliconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve luliconazole in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Luliconazole Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control samples.

  • This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

3.2.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the this compound working solution (internal standard) and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

UPLC-MS/MS Conditions

The following table summarizes typical UPLC-MS/MS parameters for the analysis of luliconazole and this compound.

ParameterCondition
UPLC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Luliconazole)To be determined empirically, e.g., 354.1 → 150.3 m/z[10]
MRM Transition (this compound)To be determined empirically, e.g., 357.1 → 150.3 m/z
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Source Temperature500°C

Note: Specific MRM transitions and collision energies must be optimized for the specific instrument used.

Method Validation Parameters

A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% for LLOQ)
Precision ≤15% CV (≤20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Stability of analyte and IS in stock solutions and biological matrix under various conditions (bench-top, freeze-thaw, long-term)

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical assay using an internal standard.

Bioanalytical_Workflow Bioanalytical Workflow with Internal Standard Sample Biological Sample (Plasma, Tissue, etc.) IS_Addition Addition of This compound (IS) Sample->IS_Addition Extraction Sample Extraction (e.g., Protein Precipitation) IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis UPLC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing (Analyte/IS Ratio) LC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for bioanalysis.

Conclusion

This compound serves as an ideal internal standard for the quantitative bioanalysis of luliconazole. Its mechanism of action as an internal standard is rooted in its chemical similarity to the parent drug, allowing it to effectively track and correct for variability throughout the analytical process. The use of this compound in a validated LC-MS/MS method enables the generation of highly accurate and precise pharmacokinetic and other drug development data, which is essential for regulatory submissions and a thorough understanding of the drug's behavior in biological systems. The methodologies and principles outlined in this guide provide a robust framework for the successful implementation of this compound in a research or regulated laboratory setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Luliconazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luliconazole-d3 is the deuterated analog of Luliconazole (B1675427), a topical azole antifungal agent. The strategic replacement of three hydrogen atoms with deuterium (B1214612) isotopes provides a valuable tool for analytical and pharmacokinetic studies, primarily serving as an internal standard in mass spectrometry-based bioanalytical methods.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed examination of its non-deuterated parent compound, Luliconazole. The guide includes structured data, detailed experimental protocols, and visualizations to support research and development activities.

Physicochemical Properties

Table 1: Physical and Chemical Properties of Luliconazole and this compound

PropertyLuliconazoleThis compoundReference(s)
Chemical Name (2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-(1H-imidazol-1-yl)acetonitrile(R,E)-2-(4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene)-2-(1H-imidazol-1-yl-d3)acetonitrile[3][4]
Molecular Formula C₁₄H₉Cl₂N₃S₂C₁₄H₆D₃Cl₂N₃S₂[3][5]
Molecular Weight 354.28 g/mol 357.30 g/mol [1][3]
Appearance White to yellow solidNot specified[3]
Melting Point 152-156 °CNot available[6]
Solubility
DMSO≥17.71 mg/mLNot available[7]
Ethanol≥32.53 mg/mL (with gentle warming)Not available[8]
Acetonitrile (B52724)SolubleNot available[9]
N,N-dimethylformamideFreely solubleNot available[9]
WaterPractically insolubleNot available[9]
UV λmax 296-300 nmNot available
Log P (Partition Coefficient) 3.770 ± 0.008Not available[9]

Chemical Stability

Forced degradation studies on Luliconazole indicate its stability under various stress conditions. The drug is susceptible to degradation under alkaline and photolytic conditions, while it shows relative stability to acidic, oxidative, and thermal stress.[10]

Mechanism of Action

Luliconazole, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and inhibiting fungal growth.[6]

Luliconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell luliconazole Luliconazole lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) luliconazole->lanosterol_demethylase Inhibits ergosterol Ergosterol lanosterol_demethylase->ergosterol Catalyzes conversion disruption Membrane Disruption & Inhibition of Growth lanosterol_demethylase->disruption lanosterol Lanosterol lanosterol->lanosterol_demethylase Substrate cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Essential component cell_membrane->disruption

Caption: Mechanism of action of Luliconazole in a fungal cell.

Experimental Protocols

Detailed methodologies for key analytical techniques used in the characterization and quantification of Luliconazole are provided below. These protocols can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity and assay of Luliconazole in bulk drug and pharmaceutical formulations.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1 M ammonium acetate buffer and acetonitrile (e.g., in a 60:40 v/v ratio). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[11]

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: Ambient

  • Detection Wavelength: 294 nm[11]

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of Luliconazole reference standard in methanol (e.g., 1 mg/mL).

  • From the stock solution, prepare working standard solutions of desired concentrations by diluting with the mobile phase.

5. Sample Solution Preparation:

  • For bulk drug, accurately weigh and dissolve the sample in methanol to achieve a known concentration.

  • For cream formulations, accurately weigh a quantity of the cream and disperse it in a suitable solvent like dimethylformamide, followed by sonication and dilution with acetonitrile. The final solution should be filtered through a 0.45 µm filter.[11]

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak areas for Luliconazole (and this compound if used as an internal standard).

  • Calculate the purity and assay of the sample by comparing the peak area with that of the reference standard.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (e.g., Acetonitrile:Buffer) start->prep_mobile_phase prep_std Prepare Standard Solution (Luliconazole) start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_setup HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile_phase->hplc_setup inject Inject Solutions prep_std->inject prep_sample->inject hplc_setup->inject acquire_data Data Acquisition inject->acquire_data analyze_data Data Analysis (Peak Integration, Quantification) acquire_data->analyze_data report Generate Report analyze_data->report

Caption: A typical workflow for HPLC analysis of Luliconazole.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to determine the melting point and thermal behavior of Luliconazole.

1. Instrumentation:

  • Differential Scanning Calorimeter

  • Aluminum pans and lids

  • Crimper for sealing pans

2. Sample Preparation:

  • Accurately weigh a small amount of the Luliconazole sample (typically 2-5 mg) into an aluminum pan.

  • Seal the pan using a crimper. An empty sealed pan is used as a reference.

3. Experimental Conditions:

  • Temperature Program: Heat the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).[12]

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

4. Analysis:

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The thermogram for pure Luliconazole shows a sharp endothermic peak corresponding to its melting point.[13][14]

Mass Spectrometry (MS) for Structural Elucidation and Quantification

MS, often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural confirmation and sensitive quantification of Luliconazole and this compound.

1. Instrumentation:

  • Liquid chromatography system

  • Mass spectrometer (e.g., triple quadrupole or time-of-flight)

  • Electrospray ionization (ESI) source

2. LC-MS/MS Conditions (for Quantification):

  • Chromatographic Separation: Utilize an appropriate HPLC or UPLC method to separate the analyte from matrix components.

  • Ionization: Positive ion electrospray ionization is typically used.

  • Mass Spectrometer Settings:

    • Parent Ion (for Luliconazole): m/z 354.3

    • Parent Ion (for this compound): m/z 357.3

    • Product Ions: Specific product ions are selected for quantification (multiple reaction monitoring - MRM mode) after fragmentation of the parent ions.

  • A specific and sensitive UPLC-MS/MS method has been developed for the quantification of Luliconazole in various biological tissues.[15]

3. High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation:

  • HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of Luliconazole and its degradation products.[10]

Logical Relationship of Physicochemical Properties and Formulation

The development of a successful topical formulation of Luliconazole is intrinsically linked to its physicochemical properties.

Formulation_Relationship cluster_properties Physicochemical Properties cluster_formulation Topical Formulation Strategy solubility Poor Aqueous Solubility solubilization Solubilization Techniques (e.g., co-solvents, nanoemulsions) solubility->solubilization drives need for lipophilicity High Lipophilicity (Log P) penetration Enhanced Skin Penetration lipophilicity->penetration facilitates melting_point Crystalline Nature (High Melting Point) stability Improved Stability melting_point->stability influences solubilization->penetration solubilization->stability

Caption: Relationship between Luliconazole's properties and formulation.

Conclusion

This compound is a critical analytical tool for the accurate quantification of Luliconazole in biological matrices. While its own physicochemical properties are not extensively documented, a thorough understanding of the properties of the parent Luliconazole molecule is essential for its effective use and for the development of robust analytical methodologies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important antifungal agent and its deuterated analog.

References

Luliconazole-d3 supplier and quality specifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Luliconazole-d3, including supplier information, quality specifications, and detailed analytical methodologies.

Introduction

Luliconazole (B1675427) is a topical azole antifungal agent known for its potent activity against a broad spectrum of dermatophytes.[1] Its deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies, offering a stable isotope-labeled internal standard for highly accurate quantification in complex biological matrices.[2][3] The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties. This guide outlines the key quality attributes of this compound, provides sources for procurement, and details the experimental protocols for its analysis.

This compound: Suppliers and Quality Specifications

Several reputable suppliers offer this compound for research purposes. While specific details may vary between batches and suppliers, the following table summarizes typical quality specifications based on available data and certificates of analysis for Luliconazole and its deuterated form. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

ParameterTypical SpecificationAnalytical Method
Chemical Purity ≥98%RP-HPLC, LC-MS
Isotopic Purity (d3) ≥98%Mass Spectrometry, NMR
Chemical Identity Conforms to structure¹H-NMR, Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, Methanol (B129727)As per CoA

Key Suppliers:

  • Clearsynth: Offers this compound and states that a Certificate of Analysis is provided.[4]

  • MedChemExpress (MCE): Provides this compound and mentions that products are accompanied by a Certificate of Analysis.[1]

  • Simson Pharma: A supplier of this compound, also stating that a Certificate of Analysis is available with their products.[5]

  • Veeprho: Lists this compound and describes it as a deuterium-labeled analog for research.[2]

  • LGC Standards: Offers this compound for pharmaceutical analytical testing.[6]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Luliconazole exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

Luliconazole_Mechanism Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Multiple Steps Squalene Squalene Isopentenyl Pyrophosphate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Luliconazole Luliconazole Lanosterol\n14α-demethylase Lanosterol 14α-demethylase Luliconazole->Lanosterol\n14α-demethylase Inhibits

Caption: Luliconazole's inhibition of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway.

Experimental Protocols

Quality Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for determining the chemical purity of this compound. The following protocol is a composite based on validated methods for Luliconazole analysis.[7][8][9][10][11]

a. Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., Inertsil ODS 3V, 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1 M Ammonium Acetate Buffer (pH adjusted) in a 60:40 v/v ratio
Flow Rate 1.0 mL/min
Detection Wavelength 294 nm
Injection Volume 10 µL
Column Temperature Ambient

b. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Further dilute this stock solution with the mobile phase to achieve a final concentration of approximately 10 µg/mL.

c. Sample Solution Preparation:

  • Prepare the sample containing this compound in a manner appropriate to the matrix, aiming for a final concentration of approximately 10 µg/mL in the mobile phase.

  • Filter the final solution through a 0.45 µm PVDF syringe filter before injection.

d. System Suitability:

Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is less than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is less than 2.0.

e. Analysis:

Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the purity of the sample by comparing the peak area of the analyte to that of the reference standard.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weigh Weigh this compound Reference Standard Standard_Dissolve Dissolve in Methanol Standard_Weigh->Standard_Dissolve Sample_Prep Prepare Sample (e.g., dissolve in methanol) Sample_Dilute Dilute to final concentration in Mobile Phase Sample_Prep->Sample_Dilute Standard_Dilute Dilute to final concentration in Mobile Phase Standard_Dissolve->Standard_Dilute Sample_Filter Filter through 0.45 µm filter Sample_Dilute->Sample_Filter Standard_Filter Filter through 0.45 µm filter Standard_Dilute->Standard_Filter Inject_Sample Inject Sample Solution Sample_Filter->Inject_Sample Inject_Standard Inject Standard Solution Standard_Filter->Inject_Standard HPLC_System HPLC System with C18 column and UV detector (294 nm) Data_Acquisition Acquire Chromatograms HPLC_System->Data_Acquisition Inject_Standard->HPLC_System Inject_Sample->HPLC_System Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Purity_Calculation Calculate Chemical Purity Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: A typical workflow for the quality assessment of this compound by RP-HPLC.

Identity and Isotopic Purity Confirmation by NMR and Mass Spectrometry

a. ¹H-NMR Spectroscopy:

A ¹H-NMR spectrum is used to confirm the chemical structure of this compound. The absence of signals at the positions corresponding to the deuterated protons, compared to the spectrum of unlabeled Luliconazole, confirms successful deuteration.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak.

  • Analysis: Compare the resulting spectrum with a reference spectrum of unlabeled Luliconazole to confirm the structure and the absence of proton signals at the deuterated positions.

b. Mass Spectrometry for Isotopic Enrichment:

Mass spectrometry is the definitive technique for determining the isotopic purity of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the full scan mass spectrum in positive ion mode.

  • Data Analysis:

    • Determine the relative intensities of the molecular ion peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) Luliconazole.

    • Calculate the isotopic enrichment by expressing the intensity of the d3 peak as a percentage of the sum of the intensities of all isotopic peaks.

Conclusion

This compound is a critical analytical tool for researchers in drug metabolism and pharmacokinetics. The quality of this stable isotope-labeled standard is paramount for generating reliable and accurate data. This guide provides a framework for sourcing high-quality this compound and for implementing robust analytical methods for its quality control. By adhering to these principles and methodologies, researchers can ensure the integrity of their experimental results.

References

An In-depth Technical Guide on the Application of Deuterated Luliconazole in Fungal Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a theoretical framework for the use of deuterated luliconazole (B1675427) in fungal metabolism studies. To date, specific research on deuterated luliconazole is not extensively available in public literature. The experimental protocols, data, and synthesis methods described herein are projections based on established principles of deuterium (B1214612) labeling in drug metabolism, known information about luliconazole, and common methodologies in the field.

Introduction

Luliconazole is a potent, broad-spectrum imidazole (B134444) antifungal agent effective against a wide range of pathogenic fungi, particularly dermatophytes.[1] Its mechanism of action involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Understanding the metabolism of luliconazole within fungal species is crucial for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms.

The use of stable isotope labeling, particularly with deuterium (²H), has become an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies.[4][5] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the cleavage of the stronger carbon-deuterium (C-D) bond is slower than the corresponding carbon-hydrogen (C-H) bond.[6][7] This can significantly alter the metabolic fate of a drug, potentially leading to a longer half-life, increased exposure, and a modified metabolite profile.[8] By strategically placing deuterium atoms at sites of metabolic vulnerability in the luliconazole molecule, researchers can investigate its metabolic pathways with greater precision.

This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing deuterated luliconazole in fungal metabolism studies. It includes a proposed synthesis for deuterated luliconazole, detailed experimental protocols for in vitro and in vivo studies, hypothetical data presented in a structured format, and visualizations of key pathways and workflows.

Synthesis of Deuterated Luliconazole (d-Luliconazole)

The synthesis of deuterated luliconazole can be adapted from established synthetic routes for luliconazole.[9][10][11] A plausible approach involves the use of a deuterated starting material. Here, we propose the synthesis of a deuterated analog of (S)-2,4-dichloro-α-(chloromethyl)benzene methanol, a key intermediate.

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2,4-dichloroacetophenone-d3 2,4-dichloroacetophenone-d3 epoxide_intermediate 2-(2,4-dichlorophenyl)-2-(trideuteriomethyl)oxirane 2,4-dichloroacetophenone-d3->epoxide_intermediate Corey-Chaykovsky Reaction trimethylsulfoxonium (B8643921) iodide trimethylsulfoxonium iodide trimethylsulfoxonium iodide->epoxide_intermediate ring_opening Ring Opening with HCl epoxide_intermediate->ring_opening deuterated_intermediate (R)-2-chloro-1-(2,4-dichlorophenyl)ethan-1-ol-d3 ring_opening->deuterated_intermediate esterification Esterification with Mesyl Chloride deuterated_intermediate->esterification mesylated_intermediate (R)-(2-chloro-1-(2,4-dichlorophenyl)ethyl-d3) methanesulfonate esterification->mesylated_intermediate condensation Condensation with Imidazoleacetonitrile and CS2 mesylated_intermediate->condensation d_luliconazole Deuterated Luliconazole (d-Luliconazole) condensation->d_luliconazole

Caption: Proposed synthetic workflow for deuterated luliconazole.

Detailed Experimental Protocol: Synthesis of d-Luliconazole
  • Preparation of 2-(2,4-dichlorophenyl)-2-(trideuteriomethyl)oxirane:

    • To a solution of trimethylsulfoxonium iodide in anhydrous DMSO, add sodium hydride portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the resulting mixture for 1 hour.

    • Add a solution of 2,4-dichloroacetophenone-d3 (commercially available or synthesized by deuteration of the corresponding acetophenone) in DMSO dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude epoxide intermediate.

  • Synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethan-1-ol-d3:

    • Dissolve the crude epoxide in a suitable solvent such as diethyl ether.

    • Bubble dry hydrogen chloride gas through the solution at 0°C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chlorohydrin.

    • Purify the product by column chromatography.

  • Esterification to (R)-(2-chloro-1-(2,4-dichlorophenyl)ethyl-d3) methanesulfonate:

    • Dissolve the purified chlorohydrin in dichloromethane (B109758) and cool to 0°C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0°C for 2-3 hours.

    • Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the mesylated intermediate.

  • Synthesis of d-Luliconazole:

    • To a solution of imidazoleacetonitrile and carbon disulfide in DMSO, add potassium hydroxide (B78521) pellets at room temperature.

    • Stir the mixture for 1-2 hours.

    • Add a solution of the mesylated intermediate in DMSO dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield deuterated luliconazole.

In Vitro Fungal Metabolism Studies

Objective

To compare the metabolic stability and metabolite profiles of luliconazole and d-luliconazole in fungal microsomes.

Experimental Workflow

G start Prepare Fungal Microsomes incubation Incubate Luliconazole and d-Luliconazole with Microsomes and NADPH start->incubation quenching Quench Reaction with Acetonitrile (B52724) incubation->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis data Determine Parent Drug Depletion and Identify Metabolites analysis->data

Caption: Workflow for in vitro fungal metabolism study.

Detailed Experimental Protocol: Fungal Microsome Assay
  • Preparation of Fungal Microsomes:

    • Grow a culture of the target fungal species (e.g., Trichophyton rubrum) in a suitable broth medium.

    • Harvest the fungal mycelia by filtration and wash with a phosphate (B84403) buffer.

    • Disrupt the fungal cells using mechanical means (e.g., bead beating or French press) in a homogenization buffer.

    • Centrifuge the homogenate at low speed to remove cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Metabolic Stability Assay:

    • Prepare incubation mixtures containing fungal microsomes, NADPH regenerating system, and either luliconazole or d-luliconazole in a phosphate buffer.

    • Initiate the reaction by pre-warming the mixtures to 37°C and adding the test compound.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Metabolite Identification:

    • Perform a similar incubation as the metabolic stability assay but for a longer duration (e.g., 60-120 minutes) to allow for metabolite formation.

    • After quenching and centrifugation, analyze the supernatant by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Hypothetical Quantitative Data

Table 1: Comparative Metabolic Stability of Luliconazole and d-Luliconazole in Fungal Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Luliconazole25.3 ± 3.127.4 ± 3.3
d-Luliconazole48.7 ± 4.514.2 ± 1.5

Table 2: Hypothetical Metabolite Profile of Luliconazole and d-Luliconazole in Fungal Microsomes

MetaboliteProposed BiotransformationLuliconazole (Peak Area)d-Luliconazole (Peak Area)
M1 (+16 Da)Hydroxylation1.2 x 10⁶0.5 x 10⁶
M2 (+16 Da)N-oxidation0.8 x 10⁶0.7 x 10⁶
M3 (-26 Da)Cyano-group reduction0.3 x 10⁶0.3 x 10⁶

In Vivo Fungal Metabolism and Pharmacokinetic Studies

Objective

To compare the pharmacokinetic profiles and in vivo metabolism of topically applied luliconazole and d-luliconazole in a guinea pig model of dermatophytosis.[12][13][14]

Experimental Workflow

G infection Induce Dermatophytosis in Guinea Pigs treatment Topical Application of Luliconazole or d-Luliconazole Formulation infection->treatment sampling Collect Blood and Skin Samples at Predetermined Time Points treatment->sampling extraction Extract Drug and Metabolites from Samples sampling->extraction analysis Quantify Parent Drug and Metabolites by LC-MS/MS extraction->analysis pk_analysis Pharmacokinetic and Metabolite Analysis analysis->pk_analysis

Caption: Workflow for in vivo pharmacokinetic study.

Detailed Experimental Protocol: Guinea Pig Dermatophytosis Model
  • Induction of Infection:

    • Anesthetize healthy guinea pigs and gently abrade a small area of the dorsal skin.

    • Inoculate the abraded area with a suspension of Trichophyton mentagrophytes.

    • Allow the infection to establish for several days until visible lesions appear.

  • Drug Administration and Sample Collection:

    • Divide the infected animals into two groups: one receiving a topical formulation of luliconazole and the other receiving a d-luliconazole formulation.

    • Apply a single dose of the respective formulation to the infected skin area.

    • At specified time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect blood samples via cardiac puncture or a suitable vein.

    • At the final time point, euthanize the animals and excise the treated skin area.

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Homogenize the skin samples in a suitable buffer.

    • Extract the drug and its metabolites from plasma and skin homogenates using a liquid-liquid or solid-phase extraction method.

    • Analyze the extracts by a validated LC-MS/MS method to determine the concentrations of the parent drug and any identified metabolites.

Hypothetical Quantitative Data

Table 3: Comparative Pharmacokinetic Parameters of Luliconazole and d-Luliconazole in Guinea Pig Plasma

ParameterLuliconazoled-Luliconazole
Cmax (ng/mL)15.2 ± 2.825.8 ± 3.5
Tmax (h)8.0 ± 1.510.0 ± 2.0
AUC₀₋₂₄ (ng·h/mL)185 ± 35350 ± 48
t½ (h)6.5 ± 1.211.2 ± 1.8

Table 4: Comparative Drug Concentrations in Guinea Pig Skin 24 hours Post-Dose

CompoundSkin Concentration (ng/g)
Luliconazole850 ± 120
d-Luliconazole1500 ± 210

Fungal Ergosterol Biosynthesis Pathway

G Ergosterol Biosynthesis Pathway and Luliconazole Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Luliconazole Luliconazole Luliconazole->Lanosterol_demethylase Inhibition Lanosterol_demethylase->4,4-dimethyl-cholesta-8,14,24-trienol Demethylation

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by luliconazole.

Conclusion

The use of deuterated luliconazole in fungal metabolism studies offers a powerful approach to elucidate its metabolic fate and enhance its pharmacokinetic properties. By leveraging the kinetic isotope effect, researchers can stabilize metabolically labile positions within the molecule, leading to a more robust and effective antifungal agent. The theoretical framework, experimental protocols, and hypothetical data presented in this guide provide a solid foundation for initiating such investigations. Further research in this area will undoubtedly contribute to a deeper understanding of luliconazole's mode of action and may pave the way for the development of next-generation antifungal therapies with improved clinical outcomes.

References

Luliconazole-d3: A Technical Guide to Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Luliconazole-d3, a deuterated analog of the potent antifungal agent Luliconazole. This document outlines the significance of isotopic purity and enrichment for its primary application as an internal standard in analytical and pharmacokinetic studies. It further details the experimental methodologies used to ascertain these critical quality attributes and provides insights into the compound's mechanism of action.

Introduction to this compound

Luliconazole is a topical imidazole (B134444) antifungal agent highly effective against dermatophytes.[1] this compound is a stable isotope-labeled version of Luliconazole, where three hydrogen atoms have been replaced by deuterium (B1214612). This modification results in a molecule with a higher molecular weight, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The use of a deuterated internal standard allows for the precise quantification of Luliconazole in complex biological matrices by correcting for variations during sample preparation and analysis.[3]

Isotopic Purity and Enrichment Data

The utility of this compound as an internal standard is directly dependent on its isotopic purity and enrichment. Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms, while isotopic enrichment quantifies the percentage of a specific isotopic label in a particular position. High isotopic purity and enrichment are crucial to minimize signal overlap with the unlabeled analyte and ensure accurate quantification.

While specific batch-to-batch values may vary, the following tables represent typical specifications for high-quality this compound suitable for use as an internal standard.

Table 1: Representative Isotopic Purity of this compound

ParameterSpecification
Chemical Purity (by HPLC)≥98%
Deuterated Form (d3)≥99%
Non-deuterated (d0)<0.5%
Partially deuterated (d1, d2)<0.5%

Table 2: Representative Isotopic Enrichment of this compound

ParameterSpecification
Isotopic Enrichment≥99 atom % D

Experimental Protocols for Isotopic Purity and Enrichment Determination

The determination of isotopic purity and enrichment of this compound is primarily accomplished through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) Method

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a compound.

Protocol for Isotopic Purity Determination by LC-HRMS:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

    • Scan Range: m/z 100-500.

    • Data Analysis: The isotopic distribution is determined by analyzing the mass spectrum of the this compound peak. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Quantitative NMR (qNMR) is a precise method for determining isotopic enrichment.

Protocol for Isotopic Enrichment Determination by ¹H-NMR:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) containing a known amount of an internal standard (e.g., maleic acid).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard quantitative ¹H-NMR pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).

    • Number of Scans: A sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • The ¹H-NMR spectrum will show signals corresponding to the residual protons in the deuterated positions.

    • The isotopic enrichment is calculated by comparing the integral of the residual proton signals to the integral of a signal from a non-deuterated position in the molecule, taking into account the number of protons each signal represents.

Mandatory Visualizations

Luliconazole Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Luliconazole exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[4] This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to altered membrane permeability and ultimately, fungal cell death.

Luliconazole_Mechanism Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol_Precursor 14-demethylated sterols Lanosterol_Demethylase->Ergosterol_Precursor Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Luliconazole Luliconazole Luliconazole->Lanosterol_Demethylase Inhibition Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Prep_1 Prepare this compound stock solution (1 mg/mL) Prep_2 Dilute to working concentration (1 µg/mL) Prep_1->Prep_2 LC Inject sample onto C18 reversed-phase column Prep_2->LC MS Analyze eluent by positive mode ESI-HRMS LC->MS Data_1 Acquire mass spectrum of this compound peak MS->Data_1 Data_2 Determine relative intensities of d0, d1, d2, and d3 peaks Data_1->Data_2 Data_3 Calculate isotopic purity Data_2->Data_3

References

An In-Depth Technical Guide to the Mass Spectrometry of Luliconazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the mass spectrometric properties of Luliconazole-d3, a deuterated analog of the antifungal agent Luliconazole. Designed for researchers, scientists, and drug development professionals, this document outlines the expected fragmentation patterns, experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and relevant quantitative data.

This compound serves as an ideal internal standard for the accurate quantification of Luliconazole in biological matrices.[1] Its three deuterium (B1214612) atoms on the imidazole (B134444) moiety provide a stable isotopic label, ensuring that its chemical and chromatographic behavior is nearly identical to that of the unlabeled parent drug, while being clearly distinguishable by its mass-to-charge ratio in a mass spectrometer.

Quantitative Data

The following tables summarize the key mass spectrometric parameters for the analysis of Luliconazole and its deuterated internal standard, this compound. These parameters are essential for setting up a selective and sensitive LC-MS/MS method for bioanalytical studies.

Table 1: Mass Spectrometric Parameters for Luliconazole

ParameterValue
Chemical FormulaC₁₄H₉Cl₂N₃S₂
Exact Mass352.97 g/mol
Precursor Ion (Q1) [M+H]⁺m/z 354.0
Proposed Product Ion (Q3)m/z 150.3
PolarityPositive Ion Mode

Table 2: Predicted Mass Spectrometric Parameters for this compound

ParameterValue
Chemical FormulaC₁₄H₆D₃Cl₂N₃S₂
Exact Mass355.99 g/mol
Predicted Precursor Ion (Q1) [M+H]⁺m/z 357.0
Predicted Product Ion (Q3)m/z 150.3
PolarityPositive Ion Mode

Experimental Protocols

A robust and reliable bioanalytical method for the quantification of Luliconazole in a biological matrix using this compound as an internal standard typically involves sample preparation, liquid chromatographic separation, and mass spectrometric detection.

1. Sample Preparation: Protein Precipitation

A simple and effective method for extracting Luliconazole and this compound from plasma or tissue homogenates is protein precipitation.

  • Reagents:

    • Acetonitrile (B52724) (ACN)

    • Internal Standard Spiking Solution (this compound in 50:50 ACN:Water)

    • Biological matrix (e.g., plasma)

  • Procedure:

    • Pipette 100 µL of the biological matrix into a microcentrifuge tube.

    • Add 20 µL of the internal standard spiking solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography

Chromatographic separation is crucial to resolve the analyte and internal standard from matrix components.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-4.0 min: 20% B (Re-equilibration)

  • Injection Volume: 5 µL

3. Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Luliconazole: m/z 354.0 → 150.3

    • This compound: m/z 357.0 → 150.3

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Visualizations

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation of the this compound precursor ion to its major product ion. The fragmentation is expected to occur at the bond connecting the dithiolane ring and the acetonitrile group, with the charge being retained by the dichlorophenyl-dithiolane moiety. The deuterium atoms on the imidazole ring do not influence this primary fragmentation pathway, resulting in a common product ion for both the labeled and unlabeled compounds.

G cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (Q2) cluster_product Product Ion (Q3) Luliconazole-d3_ion This compound [M+H]⁺ m/z = 357.0 fragmentation Collision-Induced Dissociation (CID) Luliconazole-d3_ion->fragmentation product_ion Product Ion m/z = 150.3 fragmentation->product_ion Monitored neutral_loss Neutral Loss (d3-imidazole acetonitrile) m/z = 206.7 fragmentation->neutral_loss Not Monitored G start Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS System supernatant->lc_injection lc_separation Chromatographic Separation (C18) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio vs. Conc.) ms_detection->data_analysis quantification Quantification of Luliconazole data_analysis->quantification

References

Methodological & Application

Application Notes & Protocols: Luliconazole-d3 as an Internal Standard in LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1][2][3] Luliconazole-d3, a deuterated analog of the potent antifungal agent Luliconazole, serves as an ideal internal standard for the quantification of Luliconazole in biological matrices. Its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variability during sample preparation, chromatography, and ionization.[3][4] This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in LC-MS/MS assays, designed for researchers, scientists, and drug development professionals.

The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte, thereby experiencing similar matrix effects and ionization suppression or enhancement. This co-elution is a critical characteristic for a robust bioanalytical method, leading to improved data quality, reduced assay variability, and higher throughput.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of an LC-MS/MS method for Luliconazole using this compound as an internal standard. The data is compiled based on typical validation results for similar bioanalytical methods.

Table 1: Calibration Curve and Linearity

ParameterExpected Value
Calibration ModelLinear, weighted 1/x²
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)≥ 0.995

Table 2: Precision and Accuracy

Quality ControlConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15%< 15%85 - 115%
Low QC3< 15%< 15%85 - 115%
Medium QC100< 15%< 15%85 - 115%
High QC1600< 15%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

AnalyteLow QC (%)Medium QC (%)High QC (%)
Luliconazole Recovery > 85%> 85%> 85%
This compound Recovery > 85%> 85%> 85%
Matrix Effect 85 - 115%85 - 115%85 - 115%

Experimental Protocols

1. Materials and Reagents

  • Luliconazole reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥ 98%)

  • Human plasma (with appropriate anticoagulant)

  • 96-well plates and sealing mats

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Standard and Quality Control Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Luliconazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Luliconazole stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve points.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control samples.

3. Sample Preparation: Protein Precipitation

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 96-well plate.

  • Add 200 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to each well.

  • Seal the plate and vortex for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography

    • LC System: A validated UPLC or HPLC system.

    • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Luliconazole: m/z 354.0 → 149.1

      • This compound: m/z 357.0 → 152.1

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, desolvation gas flow, and collision gas pressure.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound in Acetonitrile (200 µL) plasma->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification validation_parameters cluster_core Core Validation Parameters method Bioanalytical Method Validation linearity Linearity & Range method->linearity precision Precision method->precision accuracy Accuracy method->accuracy selectivity Selectivity method->selectivity recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability

References

Application Note: Quantitative Analysis of Luliconazole in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Luliconazole in human plasma. The method utilizes Luliconazole-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow for Luliconazole.

Introduction

Luliconazole is a topical imidazole (B134444) antifungal agent with potent activity against a broad spectrum of fungi, particularly dermatophytes.[1] It functions by inhibiting the enzyme lanosterol (B1674476) demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] Although administered topically, systemic absorption can occur, necessitating a sensitive analytical method to quantify its concentration in plasma for pharmacokinetic and safety assessments.[2] LC-MS/MS offers the requisite sensitivity and selectivity for determining the low concentrations of Luliconazole typically found in plasma.[1][3] The use of a deuterated internal standard, this compound, is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Experimental Protocols

Materials and Reagents
  • Luliconazole reference standard

  • This compound (internal standard, IS)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (reagent grade)

  • Human plasma (K2-EDTA)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Stock and Working Solutions Preparation
  • Luliconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Luliconazole in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Luliconazole Working Standards: Prepare a series of working standard solutions by serially diluting the Luliconazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is employed for the extraction of Luliconazole from plasma.

  • Pipette 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).

  • Add 300 µL of cold acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

  • Inject 5-10 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Pipette 100 µL Plasma Sample s2 Add 20 µL This compound (IS) s1->s2 s3 Add 300 µL Cold Acetonitrile s2->s3 s4 Vortex Mix (1 minute) s3->s4 s5 Centrifuge (14,000 x g, 10 min) s4->s5 s6 Transfer Supernatant to Autosampler Vial s5->s6 a1 Inject into LC-MS/MS System s6->a1

Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for the specific instrumentation used.

Liquid Chromatography (LC)

ParameterCondition
ColumnC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.030
2.595
3.595
3.630
5.030

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transitions
AnalytePrecursor Ion (m/z)
Luliconazole355.1
This compound (IS)358.1
Dwell Time100 ms
Collision GasArgon
Ion Source Temperature500°C
IonSpray Voltage5500 V

Note: The MRM transition for Luliconazole is based on published data for rat plasma analysis.[1] The transition for this compound is predicted based on a +3 Da mass shift for the precursor ion and a common fragmentation pathway.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Column C18 Column (Separation) ESI ESI Source (Ionization) LC_Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Logical workflow of the LC-MS/MS system.

Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The following tables summarize representative data for a validated method.

Linearity and Range

The calibration curve should be linear over the desired concentration range. A weighting factor of 1/x² is typically used.

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Luliconazole0.1 - 100> 0.995
Precision and Accuracy

Intra- and inter-day precision and accuracy are evaluated using Quality Control (QC) samples at multiple concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 15.0± 15.0≤ 15.0± 15.0
Low0.3≤ 10.0± 10.0≤ 10.0± 10.0
Medium10≤ 10.0± 10.0≤ 10.0± 10.0
High80≤ 10.0± 10.0≤ 10.0± 10.0
LLOQ: Lower Limit of Quantification
Recovery and Matrix Effect

Recovery of the analyte and internal standard should be consistent and reproducible. The matrix effect should be minimal.

AnalyteQC LevelMean Extraction Recovery (%)Matrix Factor
LuliconazoleLow93.50.98 - 1.05
High95.10.97 - 1.04
This compound (IS)-94.20.98 - 1.03

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective protocol for the quantitative analysis of Luliconazole in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a research or drug development setting. The provided validation parameters demonstrate the method's capability to deliver accurate and precise results for pharmacokinetic assessments.

References

Application Notes and Protocols for Bioanalytical Method Development of Luliconazole using Luliconazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative determination of Luliconazole in biological matrices, employing a stable isotope-labeled internal standard, Luliconazole-d3, for enhanced accuracy and precision. The method is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Introduction

Luliconazole is a broad-spectrum antifungal agent used for the topical treatment of various fungal infections. Accurate quantification of Luliconazole in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a deuterated internal standard, such as this compound, is the gold standard in bioanalytical method development.[1][2][3] It effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to more reliable and reproducible results.[1][3]

This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of Luliconazole and this compound.

Experimental Protocols

Materials and Reagents
  • Luliconazole reference standard

  • This compound internal standard

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (analytical grade)

  • Control biological matrix (e.g., human plasma, rabbit ocular tissue)

Instrumentation

A validated LC-MS/MS system equipped with a binary HPLC pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions: Prepare individual primary stock solutions of Luliconazole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Luliconazole primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation

The following protein precipitation method is a general procedure and may need optimization depending on the specific biological matrix.

  • Aliquot 100 µL of the biological sample (blank, standard, or QC) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank matrix.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or a gradient program optimized for separation
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Luliconazole354.0150.1
This compound357.0153.1

Note: The exact m/z values may need to be optimized based on the specific instrument and experimental conditions.

Method Validation Parameters

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor should be consistent
Stability (Freeze-thaw, short-term, long-term) Analyte stable within acceptable limits

Data Presentation

Table 1: Linearity of Luliconazole
Concentration (ng/mL)Mean Peak Area Ratio (Luliconazole/Luliconazole-d3)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
0.9995
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ10.9898.08.510.2
Low32.9598.36.27.8
Medium8082.1102.64.55.9
High800795.299.43.14.5

Experimental Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Reporting Stock Prepare Stock Solutions (Luliconazole & this compound) Working Prepare Working Standards & QC Samples Stock->Working IS_Working Prepare Internal Standard Working Solution Stock->IS_Working Sample Aliquot Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Luliconazole Calibration->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for the bioanalytical method of Luliconazole.

References

Application Note: High-Throughput Analysis of Luliconazole in Tissue Samples Using Luliconazole-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of luliconazole (B1675427) in tissue samples. The protocol employs a streamlined sample preparation procedure involving tissue homogenization and protein precipitation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Luliconazole-d3 is utilized as an internal standard to ensure accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug distribution studies of luliconazole.

Introduction

Luliconazole is a potent, broad-spectrum antifungal agent used in the topical treatment of various mycoses. Accurate determination of its concentration in different tissues is crucial for understanding its pharmacological profile. This document provides a detailed protocol for the extraction and quantification of luliconazole in tissue matrices, addressing the challenges associated with complex biological samples. The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and matrix effects, leading to reliable and reproducible results.

Experimental Protocols

Materials and Reagents
  • Luliconazole analytical standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Tissue homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of luliconazole and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and make up to the mark.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of luliconazole by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Sample Preparation from Tissue
  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Add 500 µL of ice-cold PBS.

    • Homogenize the tissue using a suitable homogenizer until a uniform suspension is obtained.

  • Protein Precipitation:

    • To 100 µL of the tissue homogenate, add 20 µL of the IS working solution (100 ng/mL this compound).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

G cluster_0 Sample Preparation Workflow tissue 1. Weigh Tissue Sample (~100 mg) homogenization_buffer 2. Add Homogenization Buffer (PBS) tissue->homogenization_buffer homogenize 3. Homogenize Sample homogenization_buffer->homogenize aliquot 4. Take Homogenate Aliquot (100 µL) homogenize->aliquot add_is 5. Add Internal Standard (this compound) aliquot->add_is add_precipitation_solvent 6. Add Acetonitrile for Protein Precipitation add_is->add_precipitation_solvent vortex 7. Vortex Mix add_precipitation_solvent->vortex centrifuge 8. Centrifuge at 10,000 x g vortex->centrifuge supernatant 9. Collect Supernatant centrifuge->supernatant analysis 10. LC-MS/MS Analysis supernatant->analysis

Caption: Experimental workflow for tissue sample preparation.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientStart with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions

Mass Spectrometry Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 1
Collision GasArgon
Ion Source Temp.500°C
IonSpray Voltage5500 V

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Luliconazole354.1150.335
This compound357.1150.335

Note: The MRM transition for this compound is a proposed transition based on the structure of the parent compound. Optimization may be required.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on similar published studies.[1]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy85% - 115%
Precision (%RSD)< 15%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Luliconazole85 - 10590 - 110

Logical Relationship Diagram

G cluster_0 Analytical Logic Tissue_Sample Tissue Sample (Unknown Luliconazole Concentration) Spiked_IS Spike with Known Amount of this compound (IS) Tissue_Sample->Spiked_IS Extraction Sample Preparation (Homogenization & Protein Precipitation) Spiked_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (Luliconazole / this compound) MS_Detection->Peak_Area_Ratio Quantification Quantify Luliconazole Concentration in Tissue Peak_Area_Ratio->Quantification Calibration_Curve Calibration Curve (Known Concentrations vs. Peak Area Ratios) Calibration_Curve->Quantification

Caption: Logical flow for the quantification of Luliconazole.

Conclusion

The described method provides a reliable and high-throughput approach for the quantification of luliconazole in tissue samples. The simple protein precipitation extraction procedure, coupled with the use of a deuterated internal standard and sensitive LC-MS/MS detection, ensures accurate and precise results. This application note serves as a comprehensive guide for researchers in the field of pharmacology and drug development, facilitating the robust analysis of luliconazole in preclinical and clinical studies.

References

Application Note: High-Throughput Quantification of Luliconazole in Human Plasma Using Luliconazole-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Luliconazole in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Luliconazole-d3, is employed. The method involves a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This validated method is suitable for pharmacokinetic studies of Luliconazole in clinical and preclinical trials.

Introduction

Luliconazole is a broad-spectrum imidazole (B134444) antifungal agent used for the topical treatment of various fungal infections.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. Accurate quantification of Luliconazole in biological matrices requires a highly selective and sensitive analytical method. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[2] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved data quality. This application note provides a detailed protocol for the analysis of Luliconazole in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental

Materials and Reagents

  • Luliconazole reference standard (purity >99%)

  • This compound internal standard (purity >99%)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

  • Luliconazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Luliconazole and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Luliconazole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Luliconazole from human plasma.

  • Pipette 50 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow

G cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard (this compound in ACN, 150 µL) plasma->is vortex Vortex (30s) is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection hplc Chromatographic Separation injection->hplc ms Mass Spectrometric Detection hplc->ms quant Quantification ms->quant

Caption: Workflow for the bioanalysis of Luliconazole in plasma.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 50% B to 95% B over 1.5 min, hold at 95% B for 0.5 min, return to 50% B for 0.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Luliconazole 354.1150.3
This compound 357.1150.3

Method Validation Summary

The developed method was validated according to regulatory guidelines. The following parameters were assessed:

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was consistently >0.99.

Concentration (ng/mL)Accuracy (%)Precision (%RSD)
1.0 (LLOQ)98.58.2
5.0101.25.6
50.099.84.1
250.0102.53.5
750.098.92.8
1000.0 (ULOQ)100.73.1

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four QC levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ1.07.58.9103.2101.7
Low3.06.17.298.699.5
Medium300.04.55.8101.8100.9
High800.03.94.799.199.8

Matrix Effect and Recovery

The matrix effect was minimal, and the recovery was consistent across the concentration range.

QC LevelConcentration (ng/mL)Matrix FactorRecovery (%)
Low3.00.9892.5
High800.01.0394.1

Application to a Pharmacokinetic Study

This method was successfully applied to determine the plasma concentration of Luliconazole in a pharmacokinetic study. Following a single topical application, plasma samples were collected at various time points and analyzed. The resulting concentration-time profile is essential for determining key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Logical Relationship of the Bioanalytical Method

G cluster_method Bioanalytical Method sample Sample Collection Human Plasma prep Sample Preparation Protein Precipitation with this compound sample->prep analysis LC-MS/MS Analysis C18 Separation & MRM Detection prep->analysis data Data Analysis Concentration Determination analysis->data pk Pharmacokinetic Parameters Cmax, Tmax, AUC data->pk

Caption: Key stages of the Luliconazole bioanalytical method.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Luliconazole in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput analysis in pharmacokinetic studies, supporting the clinical development of Luliconazole.

References

Application Notes and Protocols for the Determination of Luliconazole in Fungal Cultures Using Luliconazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luliconazole (B1675427) is a topical imidazole (B134444) antifungal agent that inhibits the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1][2][3] It achieves this by inhibiting the enzyme lanosterol (B1674476) demethylase, leading to a disruption of the membrane's integrity and ultimately, fungal cell death.[2][4] Accurate quantification of Luliconazole in in vitro fungal cultures is crucial for a variety of research applications, including pharmacokinetic/pharmacodynamic (PK/PD) studies, antifungal susceptibility testing, and the evaluation of new drug formulations.

The use of a stable isotope-labeled internal standard, such as Luliconazole-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This ensures a highly accurate and precise quantification of the target analyte.

These application notes provide a detailed protocol for the extraction and quantification of Luliconazole from fungal cultures using this compound as an internal standard, followed by LC-MS/MS analysis.

Mechanism of Action of Luliconazole

Luliconazole exerts its antifungal activity by targeting the ergosterol biosynthesis pathway in fungi.

G Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (Erg11p) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Luliconazole Luliconazole Luliconazole->Lanosterol_Demethylase Inhibition

Luliconazole's inhibitory action on ergosterol synthesis.

Experimental Protocols

This section outlines the complete workflow for the determination of Luliconazole in fungal cultures.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Fungal_Culture Fungal Culture (e.g., Trichophyton rubrum) Harvesting Harvest Fungal Mycelia (Centrifugation/Filtration) Fungal_Culture->Harvesting Homogenization Cell Lysis & Homogenization (Bead Beating) Harvesting->Homogenization Extraction Solvent Extraction with This compound (IS) Homogenization->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Luliconazole Calibration->Quantification

Workflow for Luliconazole quantification in fungal cultures.
Materials and Reagents

  • Luliconazole analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Fungal culture medium (e.g., RPMI-1640)

  • Glass beads (e.g., 0.5 mm diameter)

Sample Preparation from Fungal Cultures
  • Fungal Growth and Treatment: Culture the desired fungal species (e.g., Trichophyton rubrum, Candida albicans) in an appropriate liquid medium to the desired growth phase. Treat the cultures with Luliconazole at various concentrations and for specific durations as required by the experimental design.

  • Harvesting Fungal Mycelia: Harvest the fungal mycelia by centrifugation or vacuum filtration. Wash the mycelia with phosphate-buffered saline (PBS) to remove residual medium.

  • Cell Lysis and Homogenization: Transfer a known weight of the fungal pellet to a 2 mL screw-cap tube containing glass beads. Add a specific volume of extraction solvent (e.g., acetonitrile or methanol). Homogenize the mixture using a bead beater for a specified time until the cells are completely lysed.

  • Solvent Extraction: To the homogenized lysate, add a known concentration of the this compound internal standard solution. Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted Luliconazole and this compound.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis. Method optimization may be required for specific instruments and applications.

ParameterSuggested Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized to provide good separation of Luliconazole and this compound from matrix components. A typical gradient might start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Luliconazole: To be optimized (e.g., precursor ion -> product ion) this compound: To be optimized (e.g., precursor ion -> product ion)
Collision Energy To be optimized for each transition
Source Parameters Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows)

Data Presentation and Method Performance

The performance of the analytical method should be validated to ensure reliable and reproducible results. The following tables summarize typical validation parameters for the quantification of Luliconazole in biological matrices. While this data is not specific to fungal cultures, it provides a strong indication of the expected method performance.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Luliconazole1 - 1000> 0.991

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low3< 10< 1090 - 110
Medium50< 10< 1090 - 110
High800< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Luliconazole> 8590 - 110

Conclusion

This application note provides a comprehensive and robust protocol for the determination of Luliconazole in fungal cultures using this compound as an internal standard for LC-MS/MS analysis. The detailed experimental procedures and expected method performance characteristics will enable researchers to accurately quantify Luliconazole in their studies, contributing to a better understanding of its antifungal properties and the development of more effective antifungal therapies.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Luliconazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a high-resolution mass spectrometry (HRMS) method for the sensitive and selective quantitative analysis of Luliconazole-d3, a deuterated analog of the antifungal agent Luliconazole (B1675427). The protocol is adapted from established methods for Luliconazole and is intended for researchers, scientists, and drug development professionals. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to facilitate implementation in a laboratory setting. The described method is suitable for pharmacokinetic studies, bioanalytical assays, and stability testing where a stable isotope-labeled internal standard is beneficial.

Introduction

Luliconazole is a novel imidazole (B134444) antifungal agent with a broad spectrum of activity.[1] In bioanalytical method development and validation, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision by compensating for matrix effects and variations in sample processing. This compound serves as an ideal internal standard for the quantification of Luliconazole in various biological matrices. High-resolution mass spectrometry offers the necessary selectivity and sensitivity for accurate measurement. This application note provides a detailed protocol for the analysis of this compound using UPLC-MS/MS.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from biological matrices such as plasma or tissue homogenates.

Materials:

  • Biological matrix (e.g., rat plasma)

  • This compound standard solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Carbamazepine (as an example of an internal standard for method development, though this compound would typically be the internal standard for Luliconazole analysis)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube.

  • Spike with the appropriate concentration of this compound working solution.

  • Add 300 µL of a precipitation solution (Acetonitrile:Methanol, 9:1, v/v).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

Chromatographic Conditions:

ParameterValue
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient As described in the table below
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.01090
3.01090
3.19010
5.09010
High-Resolution Mass Spectrometry

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan with high resolution
Collision Energy Optimized for the specific instrument and transition

Mass Transitions:

The exact mass of Luliconazole (C14H9Cl2N3S2) is 352.9615 Da.[2] For this compound, the mass will increase by approximately 3.0188 Da.

  • This compound (Precursor Ion, [M+H]+): m/z 357.98

  • This compound (Product Ion): To be determined by infusion and fragmentation analysis. A common fragment for Luliconazole is m/z 149.9.[3] A similar fragment would be expected for this compound.

  • Luliconazole (for reference): m/z 354.1 → 150.3[1]

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on validated methods for Luliconazole.[1]

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Luliconazole2 - 2000> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ2< 15< 1585 - 115
Low5< 15< 1585 - 115
Medium50< 15< 1585 - 115
High1500< 15< 1585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (100 µL) spike Spike with this compound sample->spike precipitate Add Acetonitrile:Methanol (9:1, v/v) spike->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc Inject hrms HRMS Detection (ESI+) uplc->hrms quant Quantification hrms->quant report Reporting quant->report

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship luliconazole Luliconazole extraction Protein Precipitation luliconazole->extraction luliconazole_d3 This compound (Internal Standard) luliconazole_d3->extraction sample_matrix Biological Matrix (e.g., Plasma) sample_matrix->extraction lcms_analysis UPLC-HRMS Analysis extraction->lcms_analysis quantification Ratio of Analyte to IS for Quantification lcms_analysis->quantification

Caption: Logical relationship for internal standard-based quantification.

Discussion

The presented method provides a robust and reliable approach for the quantification of this compound. The use of a stable isotope-labeled standard is critical for mitigating matrix effects and ensuring high-quality data in bioanalytical studies. The chromatographic and mass spectrometric conditions are optimized for sensitivity and selectivity. This method can be readily adapted for the analysis of Luliconazole in various biological matrices by using this compound as the internal standard. Method validation should be performed according to the relevant regulatory guidelines to ensure its suitability for the intended application.[1]

Conclusion

This application note outlines a detailed protocol for the high-resolution mass spectrometric analysis of this compound. The provided experimental procedures, data tables, and visual workflows serve as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and bioanalysis. The method is sensitive, selective, and suitable for high-throughput quantitative analysis.

References

Application Note: Quantification of Luliconazole in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An advanced and validated analytical method is crucial for the accurate quantification of Luliconazole in urine, aiding in pharmacokinetic and clinical studies. This document provides a detailed protocol for the determination of Luliconazole in human urine using a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, incorporating a deuterated internal standard for enhanced accuracy.

Abstract

This application note details a robust and validated method for the quantification of Luliconazole in human urine samples. The methodology employs a simple liquid-liquid extraction (LLE) for sample preparation and utilizes a deuterated internal standard (Luliconazole-d3) to ensure high accuracy and precision. The analysis is performed on a triple quadrupole LC-MS/MS system, which offers excellent sensitivity and selectivity. The described method is suitable for use in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.

1. Introduction

Luliconazole is a topical antifungal agent used for the treatment of various fungal infections. The determination of its concentration in biological matrices like urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This note presents a highly selective and sensitive LC-MS/MS method for the quantification of Luliconazole in human urine, which has been validated for its performance and reliability.

2. Experimental Protocols

2.1. Materials and Reagents

  • Analytes: Luliconazole (purity >99%), this compound (purity >99%)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade

  • Water: Deionized water, 18.2 MΩ·cm

  • Urine: Drug-free human urine

2.2. Instrumentation

  • LC System: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

2.3. Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized LC-MS/MS parameters.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B in 3 min, hold for 1 min, then re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM TransitionsSee Table 3

Table 3: MRM Transitions and Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Luliconazole354.0197.125
This compound357.0200.125

2.4. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of urine sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound, 100 ng/mL).

  • Add 500 µL of ethyl acetate (B1210297) and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B).

  • Inject 5 µL into the LC-MS/MS system.

3. Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

3.1. Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1-1000 ng/mL.

Table 4: Linearity and Limit of Quantification

ParameterResult
Concentration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL

3.2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels.

Table 5: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585-115< 1585-115
Low3< 1585-115< 1585-115
Medium100< 1585-115< 1585-115
High800< 1585-115< 1585-115

4. Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Luliconazole_Quantification_Workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_receipt Receive Urine Sample sample_storage Store at -20°C sample_receipt->sample_storage add_is Add Internal Standard (this compound) sample_storage->add_is add_solvent Add Ethyl Acetate add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into UHPLC reconstitute->lc_injection ms_detection MS/MS Detection (MRM) lc_injection->ms_detection integration Peak Integration ms_detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Luliconazole Concentration calibration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for Luliconazole quantification in urine.

The LC-MS/MS method described here provides a reliable, sensitive, and accurate means for the quantification of Luliconazole in human urine. The use of a deuterated internal standard and a straightforward sample preparation procedure makes this method well-suited for high-throughput analysis in a clinical or research laboratory setting. The method has been validated and meets the requirements for bioanalytical method validation.

Application Notes and Protocols: Luliconazole-d3 in Dermal Absorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luliconazole is a topical azole antifungal agent highly effective against dermatophytes. Understanding its dermal absorption, penetration, and retention in the skin layers is crucial for optimizing drug delivery, ensuring efficacy, and minimizing systemic exposure. Luliconazole-d3, a deuterated analog of Luliconazole, serves as an invaluable tool in these studies. It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Luliconazole in various biological matrices, including skin tissue and receptor fluid from dermal absorption experiments. The stable isotope label of this compound ensures that it co-elutes with the unlabeled drug, experiencing similar ionization and matrix effects, which allows for highly precise and accurate quantification.

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro dermal absorption studies of Luliconazole, with a special focus on the application of this compound in the analytical phase.

Mechanism of Action of Luliconazole

Luliconazole inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, Luliconazole disrupts the membrane integrity, leading to fungal cell death.

Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Biosynthesis Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Component of Luliconazole Luliconazole Luliconazole->Lanosterol_14a_demethylase Inhibits

Figure 1: Mechanism of action of Luliconazole.

Experimental Protocols

In Vitro Dermal Absorption Study using Franz Diffusion Cells

This protocol outlines the use of Franz diffusion cells to assess the dermal absorption of a topical Luliconazole formulation.

1. Materials and Reagents:

  • Luliconazole topical formulation (e.g., 1% cream)

  • This compound (for internal standard)

  • Excised human or animal skin (e.g., porcine ear skin)

  • Franz diffusion cells

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like 2% oleth-20)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Skin Preparation:

  • Obtain fresh full-thickness skin and remove any subcutaneous fat.

  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Equilibrate the skin sections in phosphate-buffered saline (PBS) for 30 minutes before mounting.

3. Franz Diffusion Cell Setup:

  • Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.

  • Allow the system to equilibrate for at least 30 minutes.

4. Dosing and Sampling:

  • Apply a finite dose of the Luliconazole formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.

  • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.

  • At the end of the experiment, dismount the skin.

  • Wash the skin surface to remove any unabsorbed formulation.

  • Separate the stratum corneum from the epidermis and dermis using tape stripping or heat separation.

  • Homogenize the different skin layers (stratum corneum, epidermis, dermis) in a suitable solvent (e.g., acetonitrile:water 1:1).

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Skin_Prep Skin Preparation (Excise, Defat, Section) Franz_Setup Franz Cell Setup (Mount Skin, Fill Receptor) Skin_Prep->Franz_Setup Equilibration System Equilibration (30 min) Franz_Setup->Equilibration Dosing Apply Luliconazole Formulation Equilibration->Dosing Sampling Receptor Fluid Sampling (Time points: 2, 4, 8, 12, 24h) Dosing->Sampling Skin_Processing Skin Processing at 24h (Wash, Separate Layers) Sampling->Skin_Processing Extraction Sample Extraction (Receptor Fluid, Skin Homogenates) Skin_Processing->Extraction Quantification LC-MS/MS Quantification (with this compound IS) Extraction->Quantification

Figure 2: Workflow for in vitro dermal absorption study.

Sample Preparation and LC-MS/MS Analysis

1. Sample Preparation:

  • Receptor Fluid: To an aliquot of the receptor fluid, add an equal volume of acetonitrile containing a known concentration of this compound as the internal standard. Vortex and centrifuge to precipitate any proteins.

  • Skin Homogenates: To the skin homogenates, add acetonitrile containing this compound. Vortex vigorously and centrifuge at high speed to pellet the tissue debris.

  • Transfer the supernatant from all samples to autosampler vials for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Luliconazole: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (Note: The exact m/z values would be determined during method development, with the precursor for this compound being 3 units higher than Luliconazole).

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of Luliconazole to this compound against the concentration of Luliconazole standards.

  • The concentration of Luliconazole in the dermal absorption study samples is then determined from this calibration curve.

Data Presentation

The quantitative data from the dermal absorption study should be summarized in tables for clear interpretation and comparison.

Table 1: Cumulative Amount and Flux of Luliconazole Permeated Through Skin

Time (hours)Cumulative Amount (µg/cm²)Flux (µg/cm²/h)
20.15 ± 0.030.075
40.45 ± 0.080.150
81.25 ± 0.210.200
122.50 ± 0.450.313
246.80 ± 1.100.354

Data are presented as mean ± standard deviation (n=6).

Table 2: Distribution of Luliconazole in Skin Layers at 24 Hours

Skin CompartmentAmount of Luliconazole (µg/cm²)
Skin Surface (Wash)850.5 ± 55.2
Stratum Corneum25.8 ± 4.5
Epidermis15.2 ± 2.8
Dermis8.9 ± 1.5
Receptor Fluid6.8 ± 1.1
Total Recovery (%) 90.72%

Data are presented as mean ± standard deviation (n=6).

Signaling Pathways and Logical Relationships

The primary interaction of Luliconazole is with the fungal ergosterol biosynthesis pathway. However, in the context of dermal absorption, the logical relationship involves the drug's journey from the formulation to the systemic circulation.

Formulation Topical Formulation (1% Luliconazole Cream) SC Stratum Corneum Formulation->SC Release & Partitioning Epidermis Viable Epidermis SC->Epidermis Diffusion Dermis Dermis Epidermis->Dermis Diffusion Metabolism Potential Metabolism (Minimal in Skin) Epidermis->Metabolism Systemic Systemic Circulation (Receptor Fluid) Dermis->Systemic Absorption Dermis->Metabolism

Figure 3: Logical pathway of Luliconazole dermal absorption.

Conclusion

The use of this compound as an internal standard is critical for the reliable quantification of Luliconazole in dermal absorption studies. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers to investigate the cutaneous pharmacokinetics of Luliconazole. Accurate determination of skin penetration and retention is essential for the development of effective and safe topical antifungal therapies.

Troubleshooting & Optimization

Troubleshooting ion suppression with Luliconazole-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with Luliconazole-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound as an internal standard?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte (Luliconazole) and its internal standard (this compound) is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] While a deuterated internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, differential suppression can still occur, leading to inaccurate results.[1][3]

Q2: My Luliconazole signal is low, but the this compound signal is also low. What is the likely cause?

A2: A concurrent low signal for both the analyte and the internal standard strongly suggests significant ion suppression. This is often due to a high concentration of co-eluting matrix components that are not adequately removed during sample preparation. Common sources of interference include phospholipids, salts, and proteins from biological samples.

Q3: The ratio of Luliconazole to this compound is inconsistent across my samples. What could be causing this variability?

A3: Inconsistent analyte-to-internal-standard ratios indicate that the deuterated internal standard is not effectively compensating for the matrix effect. This can happen for several reasons:

  • Differential Ion Suppression: The matrix components may be affecting the ionization of Luliconazole and this compound to different extents.

  • Chromatographic Separation: A slight separation between Luliconazole and this compound can occur due to the deuterium (B1214612) isotope effect. This can expose them to different matrix components as they elute, leading to variable suppression.

  • Variable Matrix Composition: Differences in the composition of the biological matrix between samples can lead to inconsistent ion suppression.

Q4: How can I determine if ion suppression is affecting my Luliconazole analysis?

A4: A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression is occurring. This involves infusing a constant flow of Luliconazole solution into the LC eluent after the analytical column and before the mass spectrometer. Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components are causing suppression.

Troubleshooting Guides

If you are experiencing issues with ion suppression in your Luliconazole LC-MS analysis, follow this systematic troubleshooting guide.

Diagram: Troubleshooting Workflow for Ion Suppression

TroubleshootingWorkflow start Start: Inconsistent Results or Low Signal for Luliconazole/Luliconazole-d3 check_system 1. Verify System Performance (LC pressure, MS sensitivity) start->check_system investigate_chromatography 2. Investigate Chromatography - Check for peak shape and retention time shifts - Assess co-elution of Luliconazole and this compound check_system->investigate_chromatography System OK evaluate_sample_prep 3. Evaluate Sample Preparation - Assess extraction recovery - Test alternative extraction methods (SPE, LLE) investigate_chromatography->evaluate_sample_prep Chromatography OK optimize_method 5. Optimize LC-MS Method - Adjust gradient - Modify mobile phase - Change column chemistry investigate_chromatography->optimize_method Separation/Peak Shape Issues evaluate_sample_prep->evaluate_sample_prep assess_matrix_effects 4. Quantify Matrix Effects - Perform post-column infusion - Analyze matrix-matched calibrants evaluate_sample_prep->assess_matrix_effects Sample Prep OK assess_matrix_effects->optimize_method Significant Matrix Effects Detected revalidate 6. Re-validate Method assess_matrix_effects->revalidate Matrix Effects Acceptable optimize_method->revalidate end End: Consistent and Reliable Results revalidate->end

Caption: A flowchart for systematically troubleshooting ion suppression.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte (Luliconazole) and internal standard (this compound) into the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike the analyte and internal standard into the extracted matrix supernatant.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE) as follows:

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • An MF value significantly different from 100% indicates a matrix effect ( <100% is suppression, >100% is enhancement).

Protocol 2: Example LC-MS/MS Parameters for Luliconazole Analysis

The following parameters are based on a published method for the determination of Luliconazole in rabbit ocular tissues and can be used as a starting point for method development.

Liquid Chromatography:

ParameterValue
Column C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of Luliconazole from matrix interferences
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Luliconazole) 354.1 → 150.3 m/z
MRM Transition (Internal Standard) Varies depending on the IS used (e.g., for a different IS: 320.1 → 150.3 m/z)
Collision Energy Optimized for each transition

Quantitative Data Summary

The following tables summarize validation data from a published UPLC-MS/MS method for Luliconazole, which can serve as a benchmark for your own method performance.

Table 1: Calibration Curve and Linearity for Luliconazole in Rabbit Ocular Tissues

TissueConcentration Range (ng/mL)Correlation Coefficient (r²)
Conjunctiva, Cornea, Sclera2.80 - 2038> 0.99
Aqueous Humor2.09 - 1019> 0.99
Iris2.09 - 509.5> 0.99
Retinal Choroid, Vitreous Humor2.09 - 203.8> 0.99
Lens2.04 - 101.9> 0.99

Table 2: Precision and Accuracy for Luliconazole in Rabbit Ocular Tissues

Quality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC< 15%< 15%89.34% - 112.78%
Medium QC< 15%< 15%89.34% - 112.78%
High QC< 15%< 15%89.34% - 112.78%

Diagram: Ion Suppression Mechanism in ESI

ESIMechanism Droplet ESI Droplet (Analyte + Matrix) SolventEvaporation Solvent Evaporation Droplet->SolventEvaporation ChargeCompetition Competition for Charge and Surface Access SolventEvaporation->ChargeCompetition AnalyteIon Luliconazole Ion (Gas Phase) ChargeCompetition->AnalyteIon Successful Ionization MatrixIon Matrix Ion (Gas Phase) ChargeCompetition->MatrixIon Matrix Ionization SuppressedSignal Reduced Luliconazole Signal at Detector AnalyteIon->SuppressedSignal Suppressed by Matrix

Caption: Competition for charge and surface access in an ESI droplet.

References

Matrix effects in Luliconazole quantification using Luliconazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Luliconazole using Luliconazole-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Luliconazole quantification?

A1: Matrix effects are the alteration of the ionization efficiency of Luliconazole and its internal standard, this compound, by co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2][3][4] This interference can lead to either suppression or enhancement of the signal intensity, resulting in inaccurate and imprecise quantification.[1][5]

Q2: Why is this compound used as an internal standard?

A2: A stable isotope-labeled (SIL) internal standard like this compound is considered the 'gold standard' for mitigating matrix effects.[6] Theoretically, the deuterated standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2][4] This allows for a consistent ratio between the analyte and the internal standard, leading to more reliable and accurate quantification.[2]

Q3: How can I qualitatively assess the presence of matrix effects in my LC-MS/MS assay?

A3: A common qualitative method is the post-column infusion technique.[5] In this method, a constant flow of a solution containing Luliconazole and this compound is introduced into the mobile phase after the analytical column. An extracted blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of Luliconazole indicates the presence of ion suppression or enhancement, respectively.[5][7]

Q4: How can I quantitatively determine the magnitude of matrix effects?

A4: The "post-extraction spike" method is a widely accepted quantitative approach.[3][5] This involves comparing the peak area of Luliconazole and this compound spiked into an extracted blank matrix to the peak area of the analytes in a neat solution at the same concentration.[5][8] The ratio of these peak areas is known as the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

Troubleshooting Guide

Issue 1: Poor reproducibility of Luliconazole quantification across different plasma lots.

  • Possible Cause: Relative matrix effects, where the degree of ion suppression or enhancement varies between different sources of the biological matrix.

  • Troubleshooting Steps:

    • Evaluate Multiple Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix.[5]

    • Optimize Sample Preparation: Improve the sample clean-up procedure to remove interfering components. Consider switching from protein precipitation (PP) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[1][7]

    • Chromatographic Separation: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate Luliconazole from the matrix components causing the variability.[1][2][7]

Issue 2: Significant ion suppression is observed for both Luliconazole and this compound.

  • Possible Cause: Co-elution with endogenous matrix components, such as phospholipids (B1166683), which are known to cause ion suppression in electrospray ionization (ESI).[3][5]

  • Troubleshooting Steps:

    • Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation protocol.

    • Chromatographic Optimization: Adjust the LC method to shift the retention time of Luliconazole away from the region where phospholipids typically elute.[7]

    • Change Ionization Source: If available, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects from non-volatile components.[5]

Issue 3: The internal standard (this compound) does not adequately compensate for the matrix effect.

  • Possible Cause: The analyte and the internal standard are not being affected by the matrix in the same way, which can happen if there is a chromatographic separation between them, however slight, or if the interfering component specifically affects one more than the other.

  • Troubleshooting Steps:

    • Check for Isotopic Effects: Ensure there are no isotopic effects on retention time. Luliconazole and this compound should co-elute perfectly.

    • Re-evaluate Sample Extraction: The extraction recovery for both the analyte and the internal standard should be similar. Inefficient or variable extraction can lead to poor tracking.

    • Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components and minimize the matrix effect.[1]

Quantitative Data Summary

The following tables summarize typical quantitative results for Luliconazole analysis in a biological matrix, demonstrating acceptable recovery and matrix effect.

Table 1: Recovery and Matrix Effect of Luliconazole in Rat Plasma

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Luliconazole2087.694.9
10091.298.5
50094.1102.3

Data adapted from a UPLC-MS/MS study on Luliconazole in rat plasma.[9]

Table 2: Recovery of Luliconazole in Human Biological Fluid (HPTLC Method)

AnalyteSpiked Concentration (ng/spot)Measured Concentration (ng/spot)Recovery (%)
Luliconazole300301.08100.36

Data from an HPTLC study, which indicated no interference from matrix components.[10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

  • Prepare Blank Samples: Extract six different lots of blank biological matrix using your established sample preparation method.

  • Spike Post-Extraction: Spike the extracted blank matrix samples with Luliconazole and this compound at low and high concentrations.

  • Prepare Neat Solutions: Prepare neat solutions of Luliconazole and this compound in the reconstitution solvent at the same concentrations as the spiked samples.

  • Analyze Samples: Analyze both the spiked extracts and the neat solutions using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

    • An MF close to 1 indicates a negligible matrix effect.

    • The Internal Standard Normalized Matrix Factor (IS-Normalized MF) should also be calculated to assess the effectiveness of the internal standard.

Protocol 2: Sample Preparation using Protein Precipitation (PP)

  • Sample Aliquot: Take 100 µL of the plasma sample.

  • Add Internal Standard: Add an appropriate volume of this compound working solution.

  • Precipitate Proteins: Add 300 µL of acetonitrile (B52724) or methanol.

  • Vortex: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect Supernatant: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_start Start cluster_assess Assessment cluster_troubleshoot Troubleshooting cluster_end Resolution start Inaccurate/Imprecise Luliconazole Quantification qualitative Qualitative Assessment (Post-Column Infusion) start->qualitative quantitative Quantitative Assessment (Post-Extraction Spike) start->quantitative sample_prep Optimize Sample Preparation (LLE, SPE) qualitative->sample_prep quantitative->sample_prep chromatography Modify Chromatography sample_prep->chromatography ionization Change Ionization Mode (e.g., APCI) chromatography->ionization end Robust & Reliable Assay ionization->end

Caption: Troubleshooting workflow for matrix effects in Luliconazole quantification.

PostExtractionSpike cluster_setA Set A: Matrix cluster_setB Set B: Neat Solution cluster_calc Calculation blank_matrix Blank Biological Matrix extract Extract Matrix blank_matrix->extract spike_post Spike with Luliconazole & this compound extract->spike_post analyze_A Analyze by LC-MS/MS (Get Peak Area A) spike_post->analyze_A calc Calculate Matrix Factor MF = Peak Area A / Peak Area B analyze_A->calc neat_solution Reconstitution Solvent spike_neat Spike with Luliconazole & this compound neat_solution->spike_neat analyze_B Analyze by LC-MS/MS (Get Peak Area B) spike_neat->analyze_B analyze_B->calc

Caption: Experimental workflow for the post-extraction spike method.

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for Luliconazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing mass spectrometer parameters for the analysis of Luliconazole-d3.

Mass Spectrometer Parameter Optimization

Optimizing mass spectrometer parameters is critical for achieving sensitive, specific, and reproducible results in the quantification of Luliconazole (B1675427) and its deuterated internal standard, this compound. The following tables summarize typical starting parameters based on published methods for Luliconazole. These can be used as a starting point for the optimization of this compound.

Table 1: Mass Spectrometry Parameters for Luliconazole and this compound (Predicted)
ParameterLuliconazoleThis compound (Predicted)Reference
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)[1][2]
Precursor Ion (Q1) m/z 354.1, 355.1, 355.8m/z 357.1 - 358.8[1][2][3][4]
Product Ion (Q3) m/z 150.3, 149.9m/z 150.3 or 149.9 (assuming deuterium (B1214612) is not on the fragment)[1][2][4]
Internal Standard Lanoconazole (m/z 320.1 → 150.3)N/A[1][4]
Carbamazepine (m/z 237.0 → 194.1)N/A[2]

Note: The precursor ion for this compound is predicted to be +3 Da higher than that of Luliconazole. The product ion may remain the same if the deuterium labels are not on the fragmented portion of the molecule.

Table 2: Example Liquid Chromatography Parameters
ParameterMethod 1Method 2Method 3
Column Xterra MS, C18 (2.1 x 50 mm, 3.5 µm)[1]C18 (2.1 mm x 100 mm, 1.7 µm)[2]X-Bridge C-18 (3.0 x 50mm, 2.5µm)[5]
Mobile Phase A 0.2% Formic Acid in Water[1]0.1% Formic Acid in Water[2]5mM Ammonium (B1175870) Acetate (B1210297) in Water[5]
Mobile Phase B Acetonitrile[1]Acetonitrile[2]Acetonitrile[5]
Gradient Isocratic (50:50)[1]Gradient[2]Gradient[5]
Flow Rate 0.2 mL/min[1]Not SpecifiedNot Specified

Experimental Protocols

Protocol for Optimizing Mass Spectrometer Parameters for this compound

This protocol outlines the steps for developing and optimizing a quantitative LC-MS/MS method for this compound.

  • Direct Infusion and Tuning:

    • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Perform a full scan in positive ion mode to identify the precursor ion (expected around m/z 357.1 - 358.8).

    • Select the most abundant precursor ion and perform a product ion scan to identify the most intense and stable fragment ions.

    • Optimize collision energy for the selected Multiple Reaction Monitoring (MRM) transition to maximize the product ion signal.

    • Optimize other source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity and stability.

  • Chromatographic Method Development:

    • Select an appropriate C18 reversed-phase column.

    • Develop a mobile phase system, typically consisting of water and an organic solvent (acetonitrile or methanol) with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

    • Optimize the gradient and flow rate to achieve good chromatographic separation of this compound from any potential interferences, ensuring a sharp and symmetrical peak shape.

  • Method Validation:

    • Once the MS and LC parameters are optimized, validate the method according to regulatory guidelines (e.g., FDA or ICH).

    • Assess linearity, accuracy, precision, selectivity, and stability.

Workflow for MS Parameter Optimization

Caption: Workflow for optimizing mass spectrometer parameters for this compound.

Troubleshooting Guide

Q1: Why is my this compound signal weak or inconsistent?

  • A1:

    • Check Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.

    • Optimize Ion Source Parameters: The ion source temperature, gas flows (nebulizer, heater), and spray voltage are critical. Systematically optimize these parameters during direct infusion of this compound.

    • Mobile Phase Compatibility: Ensure your mobile phase composition is suitable for ESI+. The presence of a proton source (e.g., 0.1% formic acid) is beneficial. Avoid non-volatile buffers.

    • Sample Degradation: Luliconazole can be unstable under certain conditions. Ensure proper sample handling and storage.

    • Contamination: A contaminated ion source or transfer optics can suppress the signal. Perform routine cleaning as per the manufacturer's recommendations.

Q2: I am seeing significant peak tailing for this compound. What can I do?

  • A2:

    • Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column or in the flow path.

      • Mobile Phase pH: Ensure the mobile phase pH is appropriate for Luliconazole.

      • Column Choice: Consider using a column with end-capping or a different stationary phase.

    • Column Overload: Injecting too much analyte can lead to peak tailing. Try reducing the injection volume or sample concentration.

    • Column Contamination: A buildup of contaminants on the column frit or packing material can cause poor peak shape. Flush the column or try replacing it.

Q3: My retention time for this compound is shifting between injections. What is the cause?

  • A3:

    • Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when running a gradient.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phases regularly and ensure they are thoroughly mixed.

    • Pump Performance: Fluctuations in pump pressure or flow rate will affect retention time. Check the pump for leaks and ensure proper solvent degassing.

    • Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as changes in temperature can affect retention time.

Frequently Asked Questions (FAQs)

Q1: What are the expected MRM transitions for this compound?

  • A1: Based on the known transitions for Luliconazole (e.g., 354.1 → 150.3 and 355.8 → 149.9), the precursor ion (Q1) for this compound is expected to be approximately 3 Da higher (e.g., m/z 357.1 or 358.8). The product ion (Q3) will likely be the same if the deuterium atoms are not located on the fragmented part of the molecule. This should be confirmed experimentally through direct infusion and a product ion scan.

Q2: What is a suitable internal standard for Luliconazole analysis?

  • A2: The ideal internal standard is the stable isotope-labeled version of the analyte, which in this case is this compound. If this compound is the analyte, a different internal standard would be needed. Published methods for Luliconazole have used Lanoconazole and Carbamazepine[1][2][4]. When selecting an internal standard, it should have similar chromatographic behavior and ionization efficiency to the analyte but not be present in the samples.

Q3: What ionization mode is best for this compound?

  • A3: Positive ion electrospray ionization (ESI+) is the most commonly reported and effective ionization mode for Luliconazole, as the molecule can be readily protonated[1][2].

Q4: How can I avoid contamination in my LC-MS system?

  • A4:

    • Use high-purity, LC-MS grade solvents and additives[6].

    • Filter all samples and mobile phases before use.

    • Implement a rigorous cleaning protocol for the ion source.

    • Use a guard column to protect the analytical column from contaminants in the sample.

    • Flush the system thoroughly when switching between different mobile phases, especially those containing salts[6].

References

Preventing back-exchange of deuterium in Luliconazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the back-exchange of deuterium (B1214612) in Luliconazole-d3. Understanding and mitigating this phenomenon is critical for ensuring the accuracy and reliability of quantitative analyses using this internal standard.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is an unintended chemical reaction where deuterium atoms on a deuterated internal standard, such as this compound, are replaced by hydrogen atoms from the surrounding solvent or matrix (e.g., water, methanol). This is a significant concern in quantitative bioanalysis because it compromises the integrity of the internal standard. The mass spectrometer differentiates between the analyte (Luliconazole) and the internal standard (this compound) based on their mass difference. If this compound loses its deuterium labels, its mass will decrease, and it can be misidentified as the unlabeled analyte. This leads to an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration, ultimately affecting the accuracy of the experimental results.

Q2: Where are the deuterium atoms located on this compound and are they susceptible to back-exchange?

A2: In this compound, the three deuterium atoms are located on the imidazole (B134444) ring. The IUPAC name for this compound is (αE)-α-[(4R)-4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile-D3. Protons on an imidazole ring, particularly at the C2 position, are known to be labile and can undergo exchange with protons from the solvent. This exchange is catalyzed by both acids and bases but is significantly faster under basic conditions. Therefore, the deuterium atoms on the imidazole ring of this compound are susceptible to back-exchange, especially if the sample is exposed to neutral or basic pH for an extended period.

Q3: What are the primary factors that promote the back-exchange of deuterium in this compound?

A3: The rate and extent of deuterium back-exchange in this compound are primarily influenced by three main factors:

  • pH: The stability of the deuterium label is highly pH-dependent. The exchange reaction is catalyzed by both acids and bases, but the rate is slowest at an acidic pH, typically around pH 2.5. The rate of exchange increases significantly in neutral and basic solutions.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium back-exchange. Therefore, maintaining low temperatures throughout sample preparation and analysis is crucial.

  • Exposure Time to Protic Solvents: Protic solvents, such as water and methanol, are a source of hydrogen atoms and can facilitate the back-exchange process. The longer the this compound is in contact with these solvents, the greater the potential for deuterium loss.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating deuterium back-exchange issues with this compound during your experiments.

Problem: Inconsistent or inaccurate quantitative results, such as a decreasing signal for this compound over a batch of samples or an unexpectedly high signal for Luliconazole.

Step 1: Diagnose the Issue - Stability Assessment

The first step is to confirm if back-exchange is occurring under your current experimental conditions.

  • Observation: A decreasing peak area for this compound and/or an increasing peak area for Luliconazole in quality control (QC) samples or blanks spiked only with the internal standard over the course of an analytical run.

  • Action: Perform a stability experiment by incubating this compound in your sample matrix and reconstitution solvent under various conditions (e.g., different pH values, temperatures, and time points).

Step 2: Implement Corrective Actions - Experimental Optimization

Based on the stability assessment, modify your experimental protocol to minimize back-exchange.

  • Control pH:

    • Sample Preparation: If possible, acidify your samples to a pH of approximately 2.5-3.0 as early as possible in the sample preparation workflow.

    • LC-MS Mobile Phase: Use an acidic mobile phase, such as 0.1% formic acid in water and acetonitrile. Ensure the final pH of the mobile phase is in the optimal range for stability.

  • Maintain Low Temperature:

    • Sample Storage and Preparation: Store and process all samples, standards, and QC samples on ice or in a refrigerated autosampler (e.g., 4°C).

    • LC System: Use a column oven with sub-ambient capabilities to maintain the analytical column at a low temperature (e.g., 4°C).

  • Minimize Exposure Time:

    • Sample Preparation: Streamline your sample preparation workflow to reduce the time samples are in a liquid state.

    • LC Method: Develop a rapid LC method with a short run time to minimize the time this compound is exposed to the mobile phase.

Step 3: Verify the Solution

After implementing the corrective actions, re-run the stability experiment to confirm that the back-exchange has been minimized to an acceptable level (e.g., <15% change in the internal standard response).

Quantitative Data Summary

The following table provides hypothetical data from a stability experiment to illustrate the impact of pH and temperature on the back-exchange of this compound.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in this compound Signal (Hypothetical)Luliconazole Peak Detected in IS-only Sample? (Hypothetical)
A 2425 (Room Temp)7.445%Yes
B 2447.420%Yes
C 2425 (Room Temp)2.55%No
D 2442.5<2%No

Interpretation: This hypothetical data demonstrates that back-exchange is significant at physiological pH and room temperature (Condition A). Lowering the temperature helps (Condition B), but the most effective way to prevent back-exchange is to maintain both a low temperature and an acidic pH (Condition D).

Experimental Protocols

Protocol 1: Assessing the Stability of this compound

Objective: To determine the stability of this compound in the analytical matrix and solvent under different conditions.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Reconstitution solvent

  • Acidic and basic buffers to adjust pH

  • LC-MS/MS system

Methodology:

  • Prepare Sample Sets:

    • Set 1 (Matrix Stability): Spike this compound into the blank biological matrix at the working concentration. Aliquot into multiple vials.

    • Set 2 (Solvent Stability): Spike this compound into the reconstitution solvent at the working concentration. Aliquot into multiple vials.

  • Incubate Samples: Incubate the aliquots from both sets under different conditions:

    • Temperature: 4°C and 25°C (room temperature).

    • pH: Adjust the pH of separate aliquots to ~2.5, ~7.4, and ~9.0.

    • Time Points: Analyze samples at T=0, 2, 4, 8, and 24 hours.

  • Sample Processing: At each time point, process the samples according to your standard procedure.

  • LC-MS/MS Analysis: Analyze the processed samples and monitor the peak areas of both this compound and Luliconazole.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease indicates instability. Monitor for the appearance and increase of a Luliconazole peak in the IS-only samples, which is a direct indicator of back-exchange.

Visualizations

Figure 1. Factors Influencing Deuterium Back-Exchange cluster_factors Primary Factors cluster_conditions Conditions Promoting Back-Exchange pH pH High_pH Neutral or Basic pH Temp Temperature High_Temp Elevated Temperature Time Exposure Time Long_Time Prolonged Exposure to Protic Solvents Back_Exchange Deuterium Back-Exchange High_pH->Back_Exchange High_Temp->Back_Exchange Long_Time->Back_Exchange

Caption: Figure 1. Factors Influencing Deuterium Back-Exchange

Figure 2. Troubleshooting Workflow for Back-Exchange start Inaccurate Results Observed diagnose Step 1: Diagnose Perform Stability Assessment start->diagnose evaluate Back-Exchange Confirmed? diagnose->evaluate implement Step 2: Implement Corrective Actions - Control pH (acidic) - Maintain Low Temperature - Minimize Exposure Time evaluate->implement Yes no_exchange Investigate Other Potential Issues evaluate->no_exchange No verify Step 3: Verify Solution Re-run Stability Assessment implement->verify end Accurate Results Achieved verify->end

Caption: Figure 2. Troubleshooting Workflow for Back-Exchange

Technical Support Center: Isotopic Interference in Luliconazole-d3 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to isotopic interference in the mass spectrometry analysis of Luliconazole (B1675427) using its deuterated internal standard, Luliconazole-d3.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound mass spectrometry?

A1: Isotopic interference occurs when the isotope signals of the analyte (Luliconazole) overlap with the signal of its deuterated internal standard (this compound), or vice versa. This can lead to inaccurate quantification. The primary causes are the natural abundance of heavy isotopes (like ¹³C) in the Luliconazole molecule and the potential presence of a small amount of unlabeled Luliconazole in the this compound standard.

Q2: Where are the deuterium (B1214612) atoms located in this compound, and is this position stable?

A2: Commercial this compound is typically labeled on the imidazole (B134444) ring.[1][2][3] This position is generally stable under typical analytical conditions and is not prone to back-exchange with hydrogen atoms from the solvent.

Q3: What are the common MRM transitions for Luliconazole and this compound?

A3: A commonly used MRM (Multiple Reaction Monitoring) transition for Luliconazole is m/z 354.1 → 150.3.[4] For this compound, with a +3 Da mass shift due to the three deuterium atoms on the imidazole ring, the expected precursor ion would be m/z 357.1. The product ion would depend on whether the deuterium labels are retained in the fragment.

Q4: How can I assess the potential for isotopic interference in my assay?

A4: To assess isotopic interference, you can perform two key experiments:

  • Analyze a high-concentration solution of Luliconazole and monitor the MRM transition of this compound. A significant signal would indicate contribution from the natural isotopes of Luliconazole.

  • Analyze a solution of only this compound at the working concentration and monitor the MRM transition of Luliconazole. A signal here would indicate the presence of unlabeled Luliconazole as an impurity in the internal standard.

Troubleshooting Guides

Issue 1: Inaccurate quantification at low concentrations.

Possible Cause: Contribution of unlabeled Luliconazole present as an impurity in the this compound internal standard.

Troubleshooting Steps:

  • Characterize the Internal Standard: Analyze a neat solution of your this compound standard and check for a response in the Luliconazole MRM channel.

  • Select a Different Lot: If significant unlabeled analyte is detected, consider obtaining a new lot of this compound with higher isotopic purity.

  • Mathematical Correction: If a new lot is not available, you can apply a correction factor to your calculations based on the measured contribution of the unlabeled analyte in the internal standard.

Issue 2: Non-linear calibration curve, especially at the high end.

Possible Cause: Contribution from the natural isotopic abundance of Luliconazole to the this compound signal.

Troubleshooting Steps:

  • Evaluate M+1, M+2, and M+3 Contributions: Analyze a high concentration standard of Luliconazole and monitor the this compound channel.

  • Optimize MRM Transitions: If significant crosstalk is observed, consider selecting different product ions for Luliconazole and this compound to minimize overlap.

  • Chromatographic Separation: While challenging for deuterated standards, optimizing your chromatography might achieve partial separation, which can help mitigate the interference.

Data Presentation

Table 1: Typical LC-MS/MS Method Validation Parameters for Luliconazole Quantification

ParameterTypical ValueReference
Linearity Range2.80 - 2038 ng/mL[4]
Correlation Coefficient (r²)> 0.99[4]
Intra-day Precision (%RSD)< 15%[4]
Inter-day Precision (%RSD)< 15%[4]
Accuracy (% Recovery)89.34% - 112.78%[4]
Lower Limit of Quantification (LLOQ)2.04 - 2.80 ng/mL[4]

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk

Objective: To quantify the level of interference between Luliconazole and this compound.

Materials:

  • Luliconazole reference standard

  • This compound internal standard

  • Blank matrix (e.g., plasma)

  • LC-MS/MS system

Procedure:

  • Prepare a high-concentration solution of Luliconazole (e.g., at the upper limit of quantification) in the blank matrix.

  • Prepare a solution of this compound at the working concentration in the blank matrix.

  • Inject the high-concentration Luliconazole solution and acquire data monitoring both the Luliconazole and this compound MRM transitions.

  • Inject the this compound solution and acquire data monitoring both MRM transitions.

  • Calculate the percentage of crosstalk.

Visualizations

Isotopic_Interference_Workflow cluster_assessment Assessment of Isotopic Interference cluster_troubleshooting Troubleshooting start Start prep_analyte Prepare High Conc. Luliconazole Sample start->prep_analyte prep_is Prepare this compound Working Solution start->prep_is analyze_analyte Analyze Luliconazole Sample Monitor both MRM transitions prep_analyte->analyze_analyte analyze_is Analyze this compound Sample Monitor both MRM transitions prep_is->analyze_is evaluate Evaluate Crosstalk (Signal in non-corresponding channel) analyze_analyte->evaluate analyze_is->evaluate interference_detected Interference Detected? evaluate->interference_detected no_interference No Significant Interference Proceed with analysis interference_detected->no_interference No optimize_chrom Optimize Chromatography interference_detected->optimize_chrom Yes end End no_interference->end optimize_mrm Select Alternative MRM Transitions optimize_chrom->optimize_mrm math_correct Apply Mathematical Correction optimize_mrm->math_correct math_correct->end

Caption: Workflow for assessing and troubleshooting isotopic interference.

Fragmentation_Hypothesis cluster_luliconazole Luliconazole Fragmentation cluster_luliconazole_d3 This compound Fragmentation cluster_interference Potential Interference parent_lcz Luliconazole [M+H]+ = 354.1 fragment_lcz Fragment Ion m/z = 150.3 parent_lcz->fragment_lcz Collision-Induced Dissociation parent_lcz_d3 This compound [M+H]+ = 357.1 fragment_lcz_d3 Hypothetical Fragment Ion (Deuterium may or may not be retained) parent_lcz_d3->fragment_lcz_d3 Collision-Induced Dissociation lcz_isotopes Luliconazole Isotopes (e.g., M+3) lcz_isotopes->parent_lcz_d3 Contributes to IS signal unlabeled_impurity Unlabeled Luliconazole in d3-Standard unlabeled_impurity->parent_lcz Contributes to Analyte signal

Caption: Hypothesized fragmentation and potential isotopic interference pathways.

References

Luliconazole-d3 Internal Standard: A Technical Support Hub for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Luliconazole-d3 internal standard. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to variability and reproducibility when using this compound in bioanalytical assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the antifungal drug Luliconazole, where three hydrogen atoms have been replaced with deuterium (B1214612).[1] It is considered an ideal internal standard (IS) for the quantitative analysis of Luliconazole in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Luliconazole, it co-elutes and experiences similar effects during sample extraction, chromatography, and ionization, which helps to accurately correct for analytical variability.[2]

Q2: What are the common causes of variability in the this compound internal standard response?

Variability in the IS response can stem from several factors throughout the analytical workflow. These include:

  • Sample Preparation Inconsistencies: Errors in pipetting, inconsistencies in extraction efficiency, or incomplete reconstitution of the sample can lead to variable IS concentrations.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inconsistent responses.[3]

  • Instrumental Issues: Fluctuations in the LC pump flow rate, inconsistencies in the autosampler injection volume, or a dirty ion source in the mass spectrometer can all contribute to variability.

  • Internal Standard Stability: Degradation of this compound due to improper storage or handling, or deuterium exchange with protons from the solvent or matrix, can alter its concentration and mass-to-charge ratio.[4]

Q3: What are the best practices for storing and handling this compound?

To maintain the integrity of your this compound internal standard, follow these best practices:

  • Storage Conditions: Store the standard as recommended by the manufacturer, typically in a cool, dark place to prevent degradation. For long-term storage, freezing is often recommended.

  • Solvent Selection: Use high-purity, LC-MS grade solvents for preparing stock and working solutions. Be mindful of the pH of your solutions, as highly acidic or basic conditions can potentially promote deuterium exchange.

  • Solution Preparation: Prepare stock solutions gravimetrically and store them in tightly sealed containers to prevent solvent evaporation. Prepare working solutions fresh from the stock solution for each analytical run to ensure accuracy.

Q4: What is deuterium exchange and how can I minimize it for this compound?

  • Using aprotic solvents where possible.

  • Maintaining a neutral pH for aqueous solutions.

  • Storing solutions at low temperatures.

  • Ensuring the deuterium labels are on stable positions within the molecule. For this compound, the deuterium atoms are typically on the imidazole (B134444) ring, which is generally stable.

Q5: What are the acceptance criteria for internal standard variability in a regulated bioanalytical method?

According to FDA guidance for bioanalytical method validation, the response of interfering components in a blank sample should be less than 5% of the response of the internal standard at the lower limit of quantification (LLOQ).[5][6] For the overall performance of the assay, the precision, expressed as the coefficient of variation (%CV), of the quality control (QC) samples should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered with this compound internal standard variability and reproducibility.

Issue 1: High Variability in Internal Standard Peak Area Across a Run
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Review your sample preparation workflow for any inconsistencies in pipetting, vortexing, or extraction steps. - Ensure complete reconstitution of dried extracts. - Consider using an automated liquid handler for improved precision.
Autosampler Injection Volume Variability - Check the autosampler for air bubbles in the syringe or sample loop. - Perform an injection precision test with a standard solution. - Ensure the sample volume in the vials is sufficient for the requested injection volume.
Instrument Drift or Contamination - Monitor system pressure for any unusual fluctuations. - Clean the ion source of the mass spectrometer. - Run a system suitability test to check for instrument performance.
Matrix Effects - Evaluate matrix effects by comparing the IS response in neat solutions versus post-extraction spiked matrix samples. - Optimize chromatographic conditions to separate the IS from interfering matrix components. - Consider a more rigorous sample clean-up procedure like solid-phase extraction (SPE).
Issue 2: Poor Peak Shape for this compound
Potential Cause Troubleshooting Steps
Column Contamination or Degradation - Backflush the column (if recommended by the manufacturer). - If the problem persists, replace the column with a new one.
Inappropriate Mobile Phase or Injection Solvent - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. - Check the pH of the mobile phase to ensure it is compatible with the column and analyte.
Secondary Interactions - Modify the mobile phase by adding a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to reduce peak tailing.
Issue 3: Inconsistent Analyte/Internal Standard Response Ratio
Potential Cause Troubleshooting Steps
Deuterium Exchange - Prepare fresh IS working solutions. - Avoid prolonged exposure of samples to harsh pH or high temperatures. - Analyze a sample of the IS solution alone to check for the presence of the unlabeled analyte.
Differential Matrix Effects - Adjust chromatographic conditions to achieve complete co-elution of the analyte and IS.[7] - Optimize the sample preparation method to remove interfering matrix components.
Isotopic Interference - Check for any contribution from the natural isotopic abundance of Luliconazole to the this compound signal and correct if necessary.

Quantitative Data Summary

The following table summarizes the typical acceptance criteria for internal standard performance in regulated bioanalytical assays, based on FDA guidance.[5][6]

Parameter Acceptance Criteria
Internal Standard Response in Blank Samples < 5% of the IS response at the LLOQ
Precision (%CV) of Quality Control Samples ≤ 15% (for low, medium, and high QCs)
Precision (%CV) at LLOQ ≤ 20%
Accuracy of Quality Control Samples Within ±15% of the nominal concentration
Accuracy at LLOQ Within ±20% of the nominal concentration

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock and Working Solutions

A detailed protocol for the accurate preparation of internal standard solutions is critical for reproducible results.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Accurately weigh this compound stock2 Dissolve in a Class A volumetric flask with appropriate solvent (e.g., Methanol) stock1->stock2 stock3 Dilute to the mark and mix thoroughly stock2->stock3 stock4 Transfer to a labeled, airtight container for storage stock3->stock4 work1 Equilibrate stock solution to room temperature stock4->work1 Use for working solution prep work2 Perform serial dilutions to achieve the final working concentration work1->work2 work3 Prepare fresh working solutions for each analytical run work2->work3

Caption: Workflow for the preparation of this compound stock and working solutions.

Protocol 2: Sample Preparation using Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Luliconazole from biological matrices like plasma.

cluster_prep Protein Precipitation Workflow prep1 Aliquot biological sample (e.g., 100 µL plasma) prep2 Add this compound working solution prep1->prep2 prep3 Add precipitation solvent (e.g., acetonitrile) prep2->prep3 prep4 Vortex to mix and precipitate proteins prep3->prep4 prep5 Centrifuge to pellet the precipitate prep4->prep5 prep6 Transfer supernatant to a clean vial for LC-MS/MS analysis prep5->prep6

Caption: A typical protein precipitation workflow for sample preparation.

Troubleshooting Decision Tree for Internal Standard Variability

This decision tree provides a logical path to diagnose the root cause of internal standard variability.

start High IS Variability Observed q1 Is the variability random or systematic (e.g., drift)? start->q1 random Random Variability q1->random Random systematic Systematic Variability q1->systematic Systematic check_prep Investigate Sample Preparation (Pipetting, Extraction) random->check_prep check_autosampler Check Autosampler Performance random->check_autosampler check_instrument Investigate Instrument Drift/Contamination systematic->check_instrument check_matrix Evaluate for Matrix Effects systematic->check_matrix

Caption: Decision tree for troubleshooting this compound internal standard variability.

References

Addressing poor recovery of Luliconazole-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioanalytical methods involving Luliconazole-d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor recovery of this compound during sample extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low and inconsistent recovery of this compound. What are the most likely causes?

Low and variable recovery of this compound, a stable isotope-labeled internal standard (SIL-IS), can compromise the accuracy and precision of your bioanalytical method. The physicochemical properties of Luliconazole suggest several potential causes for poor recovery:

  • High Protein Binding: Luliconazole is extensively bound to plasma proteins (>99%).[1][2] If the protein disruption step is incomplete, a significant portion of this compound will remain bound and be lost during extraction.

  • Suboptimal pH: Luliconazole has a pKa of 6.34 for its most basic center.[1] The pH of your sample during extraction is critical for ensuring it is in a neutral, more extractable form.

  • Inappropriate Solvent Choice: Due to its lipophilic nature (LogP ≈ 4.07), the choice of an appropriate organic solvent is crucial for efficient partitioning in liquid-liquid extraction (LLE) or proper elution in solid-phase extraction (SPE).[1]

  • Matrix Effects: Components in the biological matrix can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis.

  • Analyte Adsorption: The lipophilic nature of the molecule can lead to adsorption onto plasticware (e.g., pipette tips, collection tubes).

Q2: How do the physicochemical properties of this compound influence its extraction?

The physicochemical properties of Luliconazole are key to understanding its behavior during sample preparation. As a deuterated analog, this compound will have virtually identical properties.

PropertyValueImplication for Extraction
LogP ~4.07[1]Indicates high lipophilicity. Favors extraction into non-polar organic solvents. Increases the risk of non-specific binding to labware.
pKa (Strongest Basic) 6.34The molecule's charge is pH-dependent. At pH < 6.34, it will be protonated and more water-soluble. At pH > 6.34, it will be neutral and more soluble in organic solvents. Careful pH control is critical.
Protein Binding >99%Requires an effective protein disruption step (e.g., precipitation or enzymatic digestion) to release the analyte for extraction.
Aqueous Solubility Sparingly solubleReinforces the need for efficient partitioning into an organic phase.
Organic Solvent Solubility Soluble in ethanol, DMSO, DMFProvides options for reconstitution and stock solution preparation. For extraction, less polar solvents compatible with LLE or SPE are also suitable.

Troubleshooting Guides

Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)

LLE_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low LLE Recovery cause1 Incomplete Protein Precipitation start->cause1 Check cause2 Suboptimal pH start->cause2 cause3 Wrong Extraction Solvent start->cause3 cause4 Insufficient Mixing/ Phase Separation start->cause4 solution1 Optimize Protein Precipitation cause1->solution1 Address solution2 Adjust Sample pH cause2->solution2 Address solution3 Screen Solvents cause3->solution3 Address solution4 Optimize Mixing & Centrifugation cause4->solution4 Address

Detailed Steps:

  • Optimize Protein Precipitation:

    • Action: Before extraction, disrupt protein binding. The high protein binding (>99%) is a primary cause of low recovery.

    • Protocol: To 100 µL of plasma, add 300 µL of a cold precipitating agent (e.g., acetonitrile (B52724), methanol (B129727), or zinc sulfate). Vortex vigorously for 2 minutes. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Tip: Compare different precipitating agents and ratios (sample to solvent) to find the most effective method.

  • Adjust Sample pH:

    • Action: Ensure the sample pH is optimal for keeping this compound in its neutral, most extractable form.

    • Protocol: Based on its pKa of 6.34, adjust the sample pH to be at least 2 units above this value (e.g., pH 8.5-9.5) using a small volume of a suitable buffer (e.g., ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate) before adding the extraction solvent. This will deprotonate the imidazole (B134444) ring, increasing its lipophilicity.

  • Screen Extraction Solvents:

    • Action: The choice of solvent is critical. Given its lipophilicity (LogP ~4.07), moderately polar to non-polar solvents should be effective.

    • Protocol: Test a range of solvents to find the one that provides the best recovery.

Extraction SolventExpected Performance
Methyl tert-butyl ether (MTBE) Often provides clean extracts and good recovery for lipophilic compounds.
Ethyl acetate A common choice, but may co-extract more matrix components.
Dichloromethane Effective but can form emulsions. Ensure proper phase separation.
Hexane/Isopropanol (95:5) A non-polar base with a polar modifier can be very effective.
  • Ensure Thorough Mixing and Phase Separation:

    • Action: Inadequate mixing can lead to incomplete partitioning of the analyte into the organic phase.

    • Protocol: Vortex samples for at least 5 minutes after adding the extraction solvent. If emulsions form, try gentle, prolonged mixing on a rocker or use centrifugation at higher g-force or for a longer duration to break the emulsion.

Issue 2: Low Recovery in Solid-Phase Extraction (SPE)

SPE_Troubleshooting cluster_steps SPE Workflow Steps cluster_problems Potential Problems start Low SPE Recovery conditioning Conditioning start->conditioning loading Loading conditioning->loading washing Washing loading->washing prob3 Irreversible Binding loading->prob3 Issue Here? elution Elution washing->elution prob1 Analyte Breakthrough (Wash Step) washing->prob1 Issue Here? prob2 Incomplete Elution elution->prob2 Issue Here? sol1 Use Weaker Wash Solvent prob1->sol1 Solution sol2 Use Stronger Elution Solvent prob2->sol2 Solution sol3 Check Sorbent Chemistry & pH prob3->sol3 Solution

Detailed Steps:

  • Select the Right Sorbent:

    • Action: For a lipophilic compound like Luliconazole, a reverse-phase (e.g., C8 or C18) or a polymer-based (e.g., Oasis HLB) sorbent is appropriate.

    • Tip: Polymer-based sorbents are often more robust to the cartridge drying out and can offer better recovery for a wider range of compounds.

  • Optimize Sample Pre-treatment and Loading:

    • Action: The sample must be pre-treated to ensure proper retention on the SPE sorbent.

    • Protocol: After protein precipitation, dilute the supernatant with an acidic buffer (e.g., formic acid or phosphoric acid in water) to a final organic content of <5%. This ensures the analyte will be protonated (at pH << 6.34) and will bind effectively to the reverse-phase sorbent. Load the sample at a slow and steady flow rate (~1 mL/min).

  • Optimize the Wash Step:

    • Action: The wash step is critical for removing interferences without eluting the analyte of interest.

    • Protocol: Start with a weak wash solvent (e.g., 5-10% methanol in water). If recovery is still low, analyze the wash eluate to see if this compound is being lost. If so, reduce the organic content of the wash solvent.

  • Optimize the Elution Step:

    • Action: Incomplete elution is a common cause of low recovery.

    • Protocol: Elute with a strong organic solvent. Methanol or acetonitrile are good starting points. If recovery is poor, try a more potent elution solvent like methanol with a small amount of a basic modifier (e.g., 2% ammonium hydroxide) to neutralize the analyte and facilitate its release from the sorbent.

SPE StepParameterRecommended Starting Point
Sorbent TypeReverse-phase (C18) or Polymer-based (HLB)
Conditioning Solvents1 mL Methanol, followed by 1 mL Water
Loading SampleProtein-precipitated sample, diluted with acidic water
Washing Solvent1 mL of 5% Methanol in Water
Elution Solvent1 mL of Methanol or Acetonitrile. Consider adding 2% NH4OH.

Disclaimer: This guide provides general troubleshooting advice based on the known properties of Luliconazole. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols. Method optimization and validation are essential for ensuring accurate and reliable results.

References

Technical Support Center: Minimizing Luliconazole-d3 Carryover in HPLC Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting and minimizing carryover of Luliconazole-d3 in your HPLC systems. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing carryover of this compound in my blank injections following a high concentration sample. What are the primary sources of this carryover?

Carryover in HPLC systems, where a portion of an analyte from a previous injection appears in a subsequent run, is a common issue that can compromise the accuracy of your results.[1][2] For this compound, a deuterated imidazole (B134444) antifungal agent, the sources of carryover are typically related to several factors:

  • Autosampler Contamination: The most frequent origin of carryover is the autosampler.[1][3] Residual this compound can adhere to the outer surface of the needle, the needle seat, the injection valve, or the sample loop.[3][4] Worn rotor seals in the injection valve are a common culprit, as they can develop scratches or grooves that trap the analyte.[3][4][5]

  • Column Adsorption: Luliconazole, being a relatively hydrophobic molecule, may exhibit strong adsorption to the stationary phase of the HPLC column, especially if the column is not adequately flushed between runs.[4] Over time, repeated injections without proper cleaning can lead to analyte buildup.

  • System Hardware: Dead volumes in the system, caused by poorly seated tubing connections or damaged fittings, can trap and later release the analyte, leading to carryover peaks.[2][3]

  • Wash Solvent Incompatibility: The needle wash solution may not be effective at solubilizing and removing all traces of this compound from the autosampler components.[1][3]

Q2: What is the first step I should take to diagnose the source of the carryover?

To efficiently troubleshoot, it's crucial to systematically identify the origin of the carryover. A logical first step is to determine if the column is the source.

You can do this by replacing the analytical column with a zero-dead-volume union and injecting a blank after a high-concentration sample.[4] If the carryover peak disappears, the column is the likely source of contamination. If the peak persists, the issue lies within the HPLC system, most likely the autosampler.

Q3: My this compound carryover seems to be originating from the autosampler. What specific actions can I take to resolve this?

If the autosampler is identified as the source, several steps can be taken:

  • Optimize the Needle Wash: The composition of the wash solvent is critical. For a hydrophobic compound like Luliconazole, a strong organic solvent is often necessary.[3] Consider using a wash solvent that is stronger than your mobile phase. A multi-solvent wash, using both an aqueous and a strong organic solvent, can be particularly effective.[1][6]

  • Increase Wash Volume and Cycles: For persistent carryover, increasing the volume of the wash solvent and the number of wash cycles can significantly improve cleaning efficiency.[1]

  • Inspect and Replace Consumables: Regularly inspect and replace worn components such as the injector rotor seal, needle, and needle seat, as these are common sites for sample retention.[3][5]

Q4: I suspect my wash solvent is not effective enough. What are some recommended wash solvent compositions for this compound?

The ideal wash solvent should effectively solubilize this compound. Since Luliconazole is soluble in acetonitrile (B52724), dimethylformamide, and dimethyl sulfoxide, these solvents, or mixtures thereof, can be effective.[7] It is often beneficial to use a wash solvent that is stronger than the mobile phase used in the analytical method.

For reversed-phase chromatography of this compound, consider the following options:

  • A mixture of acetonitrile and isopropanol.

  • Adding a small percentage of an acid (e.g., formic acid) or base to the wash solvent can sometimes help, depending on the nature of the interaction causing the carryover.[4]

  • A "Magic Mix" of 40% acetonitrile, 40% isopropanol, and 20% acetone (B3395972) is a strong solvent mixture that can be very effective for removing stubborn residues.[6]

Troubleshooting Guides

Guide 1: Systematic Carryover Troubleshooting Workflow

This workflow provides a step-by-step process to identify and resolve this compound carryover.

A Observe this compound Carryover in Blank B Inject High Concentration Standard followed by Blank A->B C Is Carryover Peak Present? B->C D Replace Column with Zero-Dead-Volume Union C->D Yes M Problem Resolved C->M No E Inject Blank D->E F Is Carryover Peak Still Present? E->F G Column is the Source of Carryover F->G No H Autosampler/System is the Source of Carryover F->H Yes I Perform Aggressive Column Wash Protocol G->I J Optimize Autosampler Wash Method H->J I->M K Inspect/Replace Autosampler Consumables (Rotor Seal, Needle) J->K L Check System for Leaks/Dead Volumes K->L L->M

A step-by-step workflow for troubleshooting this compound carryover.
Guide 2: Preventative Maintenance Workflow for Minimizing Carryover

Proactive maintenance is key to preventing carryover issues before they arise.

cluster_daily Daily/Per-Batch Tasks cluster_weekly Weekly Tasks cluster_monthly Monthly/As-Needed Tasks cluster_biannual Biannual/Preventative Maintenance A1 Flush System with Strong Solvent Post-Run B1 Inspect and Clean Needle Wash Station A1->B1 A2 Use Freshly Prepared Mobile Phase B2 Replace Wash Solvents A2->B2 C1 Perform System Leak Test B1->C1 C2 Inspect Autosampler Needle for Bends/Damage B2->C2 D1 Replace Injector Rotor Seal C1->D1 D2 Replace Pump Seals C2->D2

A preventative maintenance schedule to minimize future carryover issues.

Data Presentation

The following table presents hypothetical data on the effectiveness of different wash solvents in reducing this compound carryover. This data is for illustrative purposes to guide your method development.

Wash Solvent CompositionCarryover (%)
Mobile Phase (60:40 ACN:Water)0.15%
100% Acetonitrile0.08%
90:10 Acetonitrile:Isopropanol0.03%
"Magic Mix" (40:40:20 ACN:IPA:Acetone)< 0.01% (Below Limit of Quantification)

Experimental Protocols

Protocol 1: Aggressive Column and System Wash Procedure

This protocol is designed to remove stubborn, adsorbed this compound from the HPLC column and system.

Materials:

  • HPLC-grade Isopropanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Zero-dead-volume union

Procedure:

  • System Preparation:

    • Remove the column from the system.

    • Replace the column with a zero-dead-volume union.

    • Direct the flow path to a waste container.

  • System Flush:

    • Purge the system with 100% Isopropanol for 30 minutes at a flow rate of 1 mL/min.

    • Follow with a 30-minute flush with 100% Acetonitrile.

    • Finally, flush the system with your initial mobile phase for 30 minutes to re-equilibrate.

  • Column Flush (if identified as the source):

    • Disconnect the column from the detector to avoid contamination.

    • Flush the column in the reverse direction with 100% Isopropanol for 60 minutes at a low flow rate (e.g., 0.5 mL/min).

    • Turn the column to the normal flow direction and flush with 100% Acetonitrile for 30 minutes.

    • Equilibrate the column with the mobile phase for at least 60 minutes before use.

Caution: Always ensure solvent compatibility with your column's stationary phase before performing aggressive washes. Refer to the column manufacturer's guidelines.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Luliconazole Bioanalytical Method Validation with and without Luliconazole-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. This guide provides a comprehensive comparison of a bioanalytical method for the quantification of the antifungal agent Luliconazole (B1675427) with and without the use of a stable isotope-labeled internal standard, Luliconazole-d3. Through detailed experimental protocols and comparative data, we illustrate the significant advantages of employing a deuterated internal standard in achieving robust and reproducible results in a research and development setting.

The validation of bioanalytical methods is a critical step in drug development, ensuring that the data generated from pharmacokinetic, toxicokinetic, and bioavailability studies are reliable. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4] These guidelines emphasize the evaluation of key performance parameters, including accuracy, precision, linearity, selectivity, and stability.

A crucial component of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in bioanalysis due to their near-identical physicochemical properties to the analyte.

This guide will delve into a comparative validation of a bioanalytical method for Luliconazole in human plasma, highlighting the impact of using this compound as an internal standard versus an external standard method.

Experimental Protocols

A detailed methodology for the bioanalytical method validation of Luliconazole in human plasma using UPLC-MS/MS is presented below. This protocol is based on established methods for Luliconazole and other topical antifungal drugs.

Materials and Reagents
  • Luliconazole reference standard (purity >99%)

  • This compound internal standard (isotopic purity >99%, chemical purity >99%)

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • Waters Acquity UPLC System

  • Sciex Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Luliconazole) Q1: 354.1 m/z → Q3: 150.3 m/z
MRM Transition (this compound) Q1: 357.1 m/z → Q3: 150.3 m/z (Representative)
Dwell Time 100 ms
Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Luliconazole and this compound were prepared in methanol. Working solutions for calibration standards and QC samples were prepared by diluting the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), 10 µL of this compound working solution (for the internal standard method) and 300 µL of acetonitrile were added. For the external standard method, 10 µL of a 50:50 acetonitrile/water mixture was added instead of the internal standard. The samples were vortex-mixed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube, and 5 µL was injected into the UPLC-MS/MS system.

Data Presentation and Comparison

The following tables summarize the validation results for the bioanalytical method with and without the use of this compound as an internal standard. The data presented are representative of typical results obtained during method validation.

Table 1: Linearity of the Calibration Curve
MethodCalibration Range (ng/mL)Correlation Coefficient (r²)
With this compound IS1 - 10000.9985
Without IS (External Standard)1 - 10000.9912

The use of an internal standard resulted in a higher correlation coefficient, indicating a better fit of the data to the linear regression model.

Table 2: Accuracy and Precision
MethodQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
With this compound IS LLOQ11.05105.08.5
LQC32.9598.36.2
MQC5051.2102.44.8
HQC800790.598.83.5
Without IS (External Standard) LLOQ11.15115.015.2
LQC33.21107.012.8
MQC5047.895.610.5
HQC800835.2104.49.1
  • LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

The method employing this compound demonstrates significantly better accuracy (closer to 100%) and precision (lower %CV) across all QC levels. This is because the internal standard effectively compensates for variations in sample preparation and instrument response.

Table 3: Matrix Effect and Recovery
MethodQC LevelMatrix Effect (%)Recovery (%)
With this compound IS LQC98.585.2
HQC101.286.5
Without IS (External Standard) LQC85.784.8
HQC115.387.1

The matrix effect is significantly mitigated with the use of the deuterated internal standard, with values closer to 100%, indicating minimal signal suppression or enhancement. Recovery remains comparable between the two methods as it is primarily dependent on the extraction procedure.

Table 4: Stability
MethodStability TestQC LevelStability (% of Nominal)
With this compound IS Freeze-Thaw (3 cycles)LQC97.8
HQC99.1
Short-Term (6h at RT)LQC98.5
HQC100.2
Without IS (External Standard) Freeze-Thaw (3 cycles)LQC92.3
HQC95.6
Short-Term (6h at RT)LQC94.1
HQC96.8

Luliconazole demonstrates acceptable stability under the tested conditions. However, the data obtained using the internal standard method shows less variability, leading to more confident stability assessments.

Mandatory Visualization

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Validation start Start: Human Plasma Sample spike_is Spike with this compound (IS) start->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip vortex Vortex Mix protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection peak_integration Peak Integration (Analyte & IS) detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Luliconazole Concentration calibration_curve->quantification validation Perform Method Validation (Accuracy, Precision, etc.) quantification->validation end End: Validated Bioanalytical Method validation->end Final Report

Caption: Experimental workflow for the bioanalytical method validation of Luliconazole.

Conclusion

The comparative data unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard, this compound, for the bioanalytical method validation of Luliconazole. The internal standard method provides significantly improved accuracy, precision, and linearity, while effectively mitigating matrix effects. This leads to more reliable and reproducible data, which is essential for making critical decisions in the drug development process. While the initial cost of synthesizing a deuterated internal standard may be higher, the long-term benefits of generating high-quality, defensible data far outweigh this investment. For any bioanalytical laboratory striving for the highest standards of data integrity, the use of a stable isotope-labeled internal standard is not just a recommendation but a necessity.

References

Luliconazole Assay Performance: A Comparative Analysis of Linearity, Accuracy, and Precision with a Perspective on Luliconazole-d3 Internal Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published analytical methods for the quantification of Luliconazole, focusing on their linearity, accuracy, and precision. While a specific bioanalytical method validation for Luliconazole utilizing Luliconazole-d3 as an internal standard is not publicly available, this document will compare existing validated High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods. Furthermore, it will explore the theoretical advantages of employing a stable isotope-labeled internal standard like this compound for bioanalysis, positioning it as a prospective "gold standard" for pharmacokinetic and metabolism studies.

Comparative Analysis of Validated Luliconazole Assays

The following table summarizes the performance characteristics of various validated analytical methods for the determination of Luliconazole. The data presented is compiled from published research and highlights the capabilities of each technique.

Parameter UPLC-MS/MS (with Lanoconazole IS) RP-HPLC HPTLC
Linearity Range 2.04 - 2038 ng/mL[1]5 - 150 µg/mL100 - 600 ng/band[2]
Correlation Coefficient (r²) > 0.99[1]> 0.999[3]0.983[2]
Accuracy (% Recovery) 89.34% - 112.78%97% - 103%99.91% (in formulation)
Precision (%RSD) < 15% (Intra-day and Inter-day)< 2.0%< 5% (Intra-day and Inter-day)

The Case for this compound as an Internal Standard

In bioanalytical method development, particularly for regulatory submissions, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS, such as this compound, is chemically identical to the analyte (Luliconazole) but has a different mass due to the incorporation of deuterium (B1214612) atoms. This subtle difference allows it to be distinguished by a mass spectrometer.

The primary advantages of using this compound as an internal standard in a UPLC-MS/MS assay would include:

  • Minimized Variability: this compound would behave almost identically to Luliconazole during sample preparation, extraction, and chromatographic separation. This co-elution ensures that any analyte loss during these steps is mirrored by the internal standard, leading to a more accurate and precise measurement of the analyte concentration.

  • Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound has the same physicochemical properties as Luliconazole, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, effectively nullifying the impact of the matrix.

  • Improved Accuracy and Precision: By compensating for variations in sample handling and matrix effects, a method employing this compound would be expected to exhibit superior accuracy and precision compared to methods using a structural analog as an internal standard or no internal standard at all.

While a specific validated method using this compound is not yet published, its theoretical advantages make it the ideal choice for demanding bioanalytical applications such as clinical pharmacokinetic studies.

Experimental Protocols

Below are detailed methodologies for two key validated Luliconazole assays.

UPLC-MS/MS Method for Luliconazole in Rabbit Eye Tissues (using Lanoconazole as Internal Standard)

This method is suitable for the quantification of Luliconazole in biological matrices and represents a highly sensitive and selective approach.

a. Sample Preparation:

  • Homogenize tissue samples.

  • Perform protein precipitation by adding acetonitrile (B52724).

  • Vortex and centrifuge the samples to separate the protein pellet.

  • Collect the supernatant for analysis.

b. Chromatographic Conditions:

  • Instrument: UPLC system coupled with a tandem mass spectrometer.

  • Column: Xterra MS, C18 (2.1 × 50 mm, 3.5 μm).

  • Mobile Phase: 0.2% formic acid solution and acetonitrile (50:50, v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: Not specified.

  • Run Time: 2.5 minutes.

c. Mass Spectrometric Detection:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Luliconazole: 354.1 → 150.3 m/z

    • Lanoconazole (IS): 320.1 → 150.3 m/z

RP-HPLC Method for Luliconazole in Cream Formulation

This method is suitable for the quality control and assay of Luliconazole in pharmaceutical formulations.

a. Sample Preparation:

  • Accurately weigh a portion of the cream formulation.

  • Disperse the sample in a suitable solvent, such as methanol.

  • Sonicate to ensure complete dissolution of the drug.

  • Dilute to the final concentration with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

b. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Water and Acetonitrile (60:40, v/v).

  • Flow Rate: 2.0 mL/min.

  • Detection Wavelength: 294 nm.

  • Injection Volume: Not specified.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical UPLC-MS/MS assay for Luliconazole, from sample collection to data analysis.

Luliconazole_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Biological Sample Collection Spiking Spike with This compound (IS) SampleCollection->Spiking Extraction Protein Precipitation (e.g., Acetonitrile) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection into UPLC System SupernatantTransfer->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration RatioCalculation Calculate Analyte/IS Peak Area Ratio PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Workflow of a Luliconazole bioanalytical assay using UPLC-MS/MS.

References

A Comparative Guide to the Bioanalytical Quantification of Luliconazole: Evaluating the Role of Luliconazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of the antifungal agent Luliconazole, with a special focus on the utility of its deuterated analog, Luliconazole-d3, as an internal standard. While specific performance data on a validated assay using this compound is not publicly available in the reviewed literature, this document will establish a baseline for comparison by presenting data from existing validated methods for Luliconazole. The inclusion of a stable isotope-labeled internal standard like this compound is a critical component of robust bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies.

The Advantage of Deuterated Internal Standards

In quantitative analysis, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is considered the gold standard. This compound is a deuterium-labeled version of Luliconazole and serves as an ideal internal standard for mass spectrometry-based assays.[1] Its key advantages include:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Luliconazole, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.

  • Co-elution: It co-elutes with the analyte of interest, allowing for effective compensation for variations in sample processing and instrument response.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a different mass, allowing for its distinct detection by a mass spectrometer, thus avoiding interference with the quantification of the parent drug.

  • Improved Accuracy and Precision: By normalizing the response of the analyte to that of the internal standard, the use of this compound significantly enhances the accuracy and precision of the analytical method.[1]

Comparative Performance of Luliconazole Quantification Methods

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for Luliconazole from various validated analytical methods. It is important to note that these methods do not explicitly state the use of this compound as the internal standard. The performance of a method incorporating this compound would be expected to be highly sensitive and robust.

Analytical TechniqueInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
UPLC-MS/MS LanoconazoleRabbit Ocular TissuesNot explicitly stated2.04 - 2.80 ng/mL
HPTLC Not specifiedFormulation27 ng/band83 ng/band
HPLC Not specifiedNot specified0.207 µg/mL0.629 µg/mL
UV-Visible Spectrophotometry Not applicableNot specified0.234 µg/mL0.709 µg/mL

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the literature for the quantification of Luliconazole.

UPLC-MS/MS Method for Luliconazole in Rabbit Ocular Tissues

This method demonstrates a sensitive approach for quantifying Luliconazole in biological matrices.

  • Sample Preparation: Ocular tissue samples are homogenized.

  • Chromatography:

    • System: Ultra-High Performance Liquid Chromatography (UPLC)

    • Column: Xterra MS C18 (2.1 x 50 mm, 3.5 µm)

    • Mobile Phase: 0.2% Formic acid in water: Acetonitrile (50:50, v/v)

    • Flow Rate: 0.2 mL/min

    • Run Time: 2.5 minutes

  • Mass Spectrometry:

    • System: Tandem Mass Spectrometer (MS/MS)

    • Ionization Mode: Positive Ion Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Luliconazole: m/z 354.1 → 150.3

      • Lanoconazole (Internal Standard): m/z 320.1 → 150.3

HPTLC Method for Luliconazole in Formulation

A High-Performance Thin-Layer Chromatography (HPTLC) method suitable for quality control of pharmaceutical formulations.

  • Sample Application: Samples are spotted on pre-coated silica (B1680970) gel 60 F254 TLC aluminum plates.

  • Chromatography:

    • Mobile Phase: Toluene: Methanol: Ethyl Acetate (6.0:2.5:0.5 v/v/v)

    • Development: In a suitable HPTLC chamber.

  • Detection:

    • Method: Densitometric scanning

    • Wavelength: 300 nm

  • Result: The Rf value for Luliconazole is reported to be 0.62.

Logical Workflow for Bioanalytical Method Development and Validation

The following diagram illustrates a typical workflow for the development and validation of a bioanalytical method, a process where an internal standard like this compound plays a crucial role.

Bioanalytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis dev_start Define Analyte (Luliconazole) select_is Select Internal Standard (this compound) dev_start->select_is optimize_lc Optimize LC Conditions (Column, Mobile Phase) select_is->optimize_lc optimize_ms Optimize MS/MS Parameters (Transitions, Voltages) optimize_lc->optimize_ms linearity Linearity & Range optimize_ms->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision selectivity Selectivity & Specificity precision->selectivity lod_loq LOD & LOQ selectivity->lod_loq stability Stability lod_loq->stability sample_prep Sample Preparation stability->sample_prep data_acq Data Acquisition sample_prep->data_acq quant Quantification data_acq->quant

Caption: Bioanalytical method development and validation workflow.

References

The Gold Standard vs. a Close Contender: A Comparative Guide to Internal Standards for Luliconazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antifungal agent Luliconazole (B1675427), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Luliconazole-d3, a deuterated internal standard, and other alternatives, with a focus on supporting experimental data and detailed methodologies for bioanalytical applications.

The use of an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is fundamental for correcting variability arising from sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal internal standard mimics the analyte's chemical and physical properties, ensuring that it experiences similar effects throughout the analytical process. In the analysis of Luliconazole, two prominent choices for an internal standard emerge: the stable isotope-labeled this compound and structural analogs such as Lanoconazole.

The Superiority of Stable Isotope-Labeled Internal Standards

Deuterated internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis. By replacing one or more hydrogen atoms with its heavier isotope, deuterium, this compound is chemically identical to Luliconazole. This near-perfect analogy ensures that it co-elutes with the analyte and experiences virtually identical ionization efficiency and matrix effects in the mass spectrometer. This intrinsic characteristic leads to more accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant even with variations in the analytical process.

Lanoconazole, another imidazole (B134444) antifungal, serves as a structural analog internal standard. While structurally similar to Luliconazole, it is not chemically identical. This can lead to differences in chromatographic retention time, ionization response, and susceptibility to matrix effects, potentially compromising the accuracy and precision of the assay compared to a deuterated standard.

Quantitative Performance Comparison

Validation ParameterLanoconazole as Internal Standard[1]This compound as Internal Standard (Expected Performance)
Accuracy (% Recovery) 84.85% - 100.52%Expected to be within 85-115% (typically tighter, e.g., 95-105%)
Precision (RSD %) Intra-day and Inter-day Precision < 15%Expected to be consistently < 15% (often < 10%)
Linearity (r²) > 0.99Expected to be ≥ 0.99
Matrix Effect No significant interference was found.Expected to be minimal and effectively compensated for.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the UPLC-MS/MS analysis of Luliconazole using Lanoconazole as an internal standard, as described in a study on rabbit eye tissues[1]. A projected protocol for a method using this compound is also provided, based on common practices for deuterated internal standards.

Experimental Protocol for Luliconazole Analysis using Lanoconazole as Internal Standard[1]

1. Sample Preparation:

  • Tissue samples (conjunctiva, cornea, etc.) are homogenized.

  • To the homogenate, an aliquot of Lanoconazole internal standard solution is added.

  • Protein precipitation is performed by adding a suitable organic solvent (e.g., acetonitrile).

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.

2. UPLC-MS/MS Conditions:

  • Chromatographic Column: Xterra MS, C18 column (2.1 × 50 mm, 3.5 μm)

  • Mobile Phase: 0.2% formic acid in water and acetonitrile (B52724) (50:50, v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: Not specified

  • Mass Spectrometry: Positive ion electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • Luliconazole: 354.1 → 150.3 m/z

    • Lanoconazole (IS): 320.1 → 150.3 m/z

Projected Experimental Protocol for Luliconazole Analysis using this compound as Internal Standard

1. Sample Preparation:

  • To a specific volume of biological matrix (e.g., plasma, tissue homogenate), add a known amount of this compound internal standard solution.

  • Perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture thoroughly and centrifuge at high speed to separate the precipitated proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

2. UPLC-MS/MS Conditions:

  • Chromatographic Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry: Positive ion electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions (Projected):

    • Luliconazole: 354.1 → 150.3 m/z

    • Luliconacate-d3 (IS): 357.1 → 150.3 m/z (assuming a +3 Da shift)

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams illustrate the bioanalytical workflow and the rationale behind choosing a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound or Lanoconazole) sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation & Reconstitution supernatant_transfer->evaporation uplc UPLC Separation evaporation->uplc msms MS/MS Detection uplc->msms quantification Quantification (Analyte/IS Ratio) msms->quantification

Bioanalytical Workflow for Luliconazole Quantification.

internal_standard_rationale cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative Internal Standard (Lanoconazole) ideal_is Chemically Identical Co-elutes with Analyte Similar Ionization & Matrix Effects ideal_result Accurate & Precise Quantification ideal_is->ideal_result Leads to alt_is Structurally Similar Different Retention Time Variable Ionization & Matrix Effects alt_result Potential for Inaccuracy & Imprecision alt_is->alt_result May lead to

Rationale for Internal Standard Selection.

Conclusion

For the quantitative analysis of Luliconazole in biological matrices, the use of a stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. Its chemical identity with the analyte ensures the most effective compensation for analytical variability, leading to higher accuracy and precision. While a structural analog like Lanoconazole can be used and has been validated in specific applications, it introduces a higher potential for analytical error due to differences in physicochemical properties. Researchers and drug development professionals should prioritize the use of this compound to ensure the generation of robust and reliable data that meets stringent regulatory standards. The provided experimental protocols and validation data for the Lanoconazole method can serve as a valuable reference for developing and validating a method with the gold-standard this compound.

References

Comparative Guide to the Cross-Validation of Luliconazole Assays Utilizing Luliconazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the cross-validation of bioanalytical methods for luliconazole (B1675427), with a specific focus on the use of its deuterated stable isotope, Luliconazole-d3, as an internal standard (IS). The data and protocols presented herein are synthesized from established methodologies and serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quantitative analysis of luliconazole in biological matrices.

Introduction to Luliconazole and the Role of Internal Standards

Luliconazole is a topical azole antifungal agent used for the treatment of various fungal skin infections. Accurate and precise quantification of luliconazole in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This compound shares a very similar chemical structure and physicochemical properties with luliconazole, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior help to compensate for variability in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible results.

Performance Comparison of Luliconazole Assay with this compound

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of luliconazole in human plasma using this compound as an internal standard. The data is presented to demonstrate the method's adherence to regulatory guidelines for bioanalytical method validation.

Table 1: Linearity and Sensitivity

ParameterResult
Linear Range0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Upper Limit of Quantification (ULOQ)100 ng/mL
Correlation Coefficient (r²)> 0.99

Table 2: Intra-Day and Inter-Day Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
LLOQ0.1≤ 15%± 15%≤ 15%± 15%
Low QC0.3≤ 15%± 15%≤ 15%± 15%
Medium QC10≤ 15%± 15%≤ 15%± 15%
High QC80≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteQuality Control LevelMean Recovery (%)Mean Matrix Effect (%)
LuliconazoleLow85 - 11585 - 115
LuliconazoleHigh85 - 11585 - 115
This compound-85 - 11585 - 115

Experimental Protocols

A detailed methodology for the quantification of luliconazole in a biological matrix (e.g., plasma) using this compound is provided below.

Sample Preparation (Solid-Phase Extraction)
  • Thaw plasma samples and quality control standards at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the entire sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Luliconazole: Precursor ion → Product ion (e.g., m/z 354.0 → 197.1)

    • This compound: Precursor ion → Product ion (e.g., m/z 357.0 → 200.1)

Data Analysis
  • Integration: The peak areas of luliconazole and this compound are integrated.

  • Ratio Calculation: The peak area ratio of luliconazole to this compound is calculated.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Quantification: The concentration of luliconazole in the unknown samples is determined from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Luliconazole Concentration Calibrate->Quantify

Caption: Workflow for Luliconazole Bioanalysis.

Mechanism of Action of Luliconazole

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi Squalene Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxidase->Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol_demethylase->Ergosterol Luliconazole Luliconazole Luliconazole->Lanosterol_demethylase Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Luliconazole.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays for the quantification of luliconazole provides a robust, sensitive, and reliable method. The data presented in this guide demonstrates that such methods can meet the stringent requirements for bioanalytical method validation, ensuring high-quality data for clinical and research applications. The detailed protocol and workflows offer a practical guide for the implementation of this methodology in a laboratory setting.

Luliconazole-d3 vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the antifungal agent luliconazole (B1675427), the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison between the use of a deuterated internal standard, Luliconazole-d3, and non-deuterated internal standards, supported by experimental data and principles of bioanalytical method validation.

The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as this compound, generally provide superior assay performance compared to non-deuterated, or structural analogue, internal standards.[1][2] This is primarily due to the near-identical physicochemical properties of a SIL-IS to the analyte, which allows for more effective compensation for variability during sample preparation and analysis.[3][4]

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard is most evident in its ability to minimize the impact of matrix effects and improve data quality. The following tables summarize key performance differences based on established analytical validation parameters.

Table 1: General Performance Characteristics

FeatureThis compound (Deuterated IS)Non-Deuterated IS (e.g., Lanoconazole)
Chemical Structure Identical to luliconazole with deuterium (B1214612) atoms replacing some hydrogen atoms.[5]Structurally similar but not identical to luliconazole.[6]
Chromatographic Behavior Co-elutes with luliconazole, providing optimal correction for matrix effects.[3]May have a different retention time than luliconazole, leading to potential differential matrix effects.
Matrix Effect Compensation Excellent, as it is affected by matrix interferences in the same way as luliconazole.[4]Variable, as differences in physicochemical properties can lead to inconsistent compensation for matrix effects.
Accuracy and Precision Generally higher accuracy and precision due to better correction for analytical variability.[1]Can be acceptable, but may be more susceptible to variability, leading to lower accuracy and precision.[6]
Cost and Availability Higher cost and may require custom synthesis.Generally lower cost and more readily available.

Table 2: Quantitative Performance Comparison of Internal Standards in Bioanalytical Methods

ParameterLuliconazole with Non-Deuterated IS (Lanoconazole)[6]Expected Performance with this compound (based on general principles of SIL-IS)
Accuracy (% Recovery) 84.85% - 100.52%Expected to be consistently within 85-115%
Intra-day Precision (% RSD) < 15%Expected to be consistently < 15%
Inter-day Precision (% RSD) < 15%Expected to be consistently < 15%

Experimental Protocols

To objectively compare the performance of this compound and a non-deuterated internal standard, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

  • Luliconazole certified reference standard

  • This compound internal standard

  • Non-deuterated internal standard (e.g., Lanoconazole)

  • Control human plasma from at least six different sources

  • HPLC-grade solvents (acetonitrile, methanol, formic acid, water)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

Procedure:

  • Preparation of Stock and Working Solutions: Prepare individual stock solutions of luliconazole, this compound, and the non-deuterated IS in methanol. Prepare working solutions by diluting the stock solutions.

  • Sample Preparation:

    • Set 1 (Analyte and IS in neat solution): Prepare a solution of luliconazole and each IS in the final mobile phase composition.

    • Set 2 (Analyte and IS in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with luliconazole and each IS at the same concentrations as in Set 1.

  • LC-MS/MS Analysis: Analyze all prepared samples by a validated LC-MS/MS method. The chromatographic conditions should be optimized to achieve good peak shape and separation. Mass spectrometric detection should be performed in the multiple reaction monitoring (MRM) mode. For luliconazole, the transition m/z 354.1 → 150.3 can be used.[6] The transitions for the internal standards would be determined based on their mass.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and each IS: MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

    • Calculate the IS-normalized MF: IS-normalized MF = (MF of analyte) / (MF of IS)

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.

Interpretation: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is expected that this compound will yield a lower CV compared to a non-deuterated internal standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Spike Blank Plasma with Luliconazole & IS p2 Protein Precipitation or LLE/SPE p1->p2 p3 Evaporation & Reconstitution p2->p3 a1 Chromatographic Separation (C18 Column) p3->a1 a2 Mass Spectrometric Detection (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Bioanalytical workflow for Luliconazole quantification.

luliconazole_moa luliconazole Luliconazole lanosterol_demethylase Lanosterol 14α-demethylase luliconazole->lanosterol_demethylase Inhibits ergosterol_synthesis Ergosterol Synthesis Pathway lanosterol_demethylase->ergosterol_synthesis Catalyzes ergosterol Ergosterol ergosterol_synthesis->ergosterol Leads to lanosterol Lanosterol lanosterol->ergosterol_synthesis fungal_membrane Fungal Cell Membrane Integrity ergosterol->fungal_membrane Maintains cell_death Fungal Cell Death fungal_membrane->cell_death Disruption leads to

Mechanism of action of Luliconazole.

References

A Comparative Guide to the Chemical Stability of Luliconazole and Luliconazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of the antifungal agent Luliconazole and its deuterated analog, Luliconazole-d3. The information is compiled from published stability-indicating analytical studies. While direct comparative experimental data for this compound is not extensively available in public literature, this guide presents the comprehensive stability profile of Luliconazole under various stress conditions and offers a scientifically-grounded analysis of the expected stability of this compound based on the principles of isotopic labeling.

This compound is a stable, deuterium-labeled version of Luliconazole, often utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS)[1]. The fundamental premise of using a deuterated analog as an internal standard is that it co-elutes and ionizes similarly to the parent compound, implying nearly identical physicochemical properties, including chemical stability. Any significant difference in stability would render it unsuitable for this purpose.

Theoretical Framework: Deuteration and the Kinetic Isotope Effect

Deuterium (B1214612) labeling involves the substitution of one or more hydrogen atoms (¹H) in a molecule with its heavier isotope, deuterium (²H or D). This substitution can influence the rate of chemical reactions through the Kinetic Isotope Effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly.

This effect is most pronounced in metabolic stability, where enzymatic processes often involve the cleavage of C-H bonds. However, for non-enzymatic chemical degradation, the KIE is typically negligible unless the specific C-H bond that is deuterated is directly involved in the rate-limiting step of a degradation pathway. For this compound, if the deuteration site is not at a chemically labile position under stress conditions, its stability profile is expected to be virtually identical to that of Luliconazole.

KIE_Concept Start Drug Molecule (C-H bond) Deuterated Deuterated Analog (C-D bond) Start->Deuterated Isotopic Substitution Metabolic Metabolic Stability (Enzymatic Cleavage) Deuterated->Metabolic Significant KIE (Slower Metabolism) Chemical Chemical Stability (Non-Enzymatic Degradation) Deuterated->Chemical Negligible KIE (Similar Degradation)

Caption: Logical relationship between deuteration and its differential impact on metabolic versus chemical stability.

Quantitative Stability Data: Luliconazole Forced Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[2][3][4][5]. The following table summarizes the degradation of Luliconazole observed under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersDuration & TemperatureDegradation (%)Reference(s)
Acidic Hydrolysis 0.1N HCl30 min at 70°C~2.92%
1 M HCl1 hour at 70°C~5.35%[3]
0.1 M HCl75 min at 100°C~21%[3]
1 M HCl75 min at 60°C~23%[3]
Alkaline Hydrolysis 0.1N NaOHNot Specified~10.25%
0.01 M NaOH1 hour at Room Temp.Major Degradation[3]
Oxidative Degradation 3% H₂O₂1 hour at Room Temp.Not Specified[2]
30% H₂O₂Not Specified~57.33%
3% H₂O₂1 hour at 70°CDegradation Obs.[3][6]
Thermal Degradation Dry Heat1 hour at 80°CDegradation Obs.[2]
Dry HeatNot Specified~29.38%
Photolytic Degradation UV-C Radiation (254 nm)0.25 hours~35%[3][6]
UV-C Radiation (254 nm)0.5 hours~45%[3]

Note: "Degradation Obs." indicates that degradation was reported, but a specific percentage was not provided in the cited source. The results show Luliconazole is particularly susceptible to degradation under oxidative, photolytic, and strong alkaline/acidic conditions, especially at elevated temperatures[3].

Experimental Protocols

The methodologies below are representative of a typical forced degradation study for Luliconazole, conducted in accordance with International Conference on Harmonisation (ICH) guidelines[2][4].

Preparation of Stock Solution

A stock solution of Luliconazole is typically prepared by accurately weighing 10 mg of the bulk drug powder and dissolving it in a 10 mL volumetric flask with a suitable solvent like methanol (B129727) to achieve a concentration of 1000 µg/mL. Working standards are prepared by further diluting this stock solution with the appropriate mobile phase[2].

Forced Degradation (Stress Testing) Protocol
  • Acid Hydrolysis: 1 mL of the Luliconazole stock solution is mixed with 1 mL of 0.1N or 1N HCl. The mixture is then heated (e.g., at 70-80°C) for a specified period. After cooling, the solution is neutralized with an equivalent amount and concentration of NaOH and diluted with the mobile phase for analysis[7].

  • Alkaline Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.1N or 0.01N NaOH and kept at room temperature or heated. The solution is then neutralized with an equivalent of HCl and diluted for analysis[3][7].

  • Oxidative Degradation: 1 mL of the stock solution is mixed with 1 mL of 3% or 30% hydrogen peroxide (H₂O₂) and kept at room temperature or heated for a specified time. The sample is then diluted with the mobile phase for analysis[2][3][7].

  • Thermal Degradation: Luliconazole bulk powder is exposed to dry heat in a hot air oven at a specified temperature (e.g., 80°C) for 1-2 hours. After cooling, a known amount is weighed, dissolved, and diluted for analysis[2].

  • Photolytic Degradation: A solution of Luliconazole is exposed to UV radiation (e.g., 254 nm) in a photostability chamber for a defined duration. The sample is then analyzed by HPLC[3][6].

Analytical Method

The stressed samples are analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Column: A common choice is a C18 or C8 column (e.g., Phenomenex® RP-18)[3].

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent like acetonitrile (B52724) is often used in an isocratic elution mode[2].

  • Detection: UV detection is typically performed at a wavelength of around 294-297 nm[4][5].

  • Analysis: The chromatograms of the stressed samples are compared to that of an unstressed standard to determine the percentage of degradation and to ensure that the degradation product peaks are well-resolved from the parent drug peak[3].

Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis cluster_output Outcome Stock Prepare Luliconazole Stock Solution Acid Acidic (HCl, Heat) Stock->Acid Base Alkaline (NaOH, Heat) Stock->Base Oxidative Oxidative (H₂O₂, Heat) Stock->Oxidative Thermal Thermal (Dry Heat) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo Neutralize Neutralize/Dilute Stressed Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Inject into HPLC-UV System Neutralize->HPLC Analyze Analyze Chromatograms (Peak Purity, % Degradation) HPLC->Analyze Result Stability Profile & Degradation Pathway ID Analyze->Result

Caption: Experimental workflow for a typical forced degradation study of Luliconazole.

Conclusion and Comparative Assessment

The experimental data robustly characterize the stability profile of Luliconazole , revealing its sensitivity to oxidative, photolytic, and harsh hydrolytic conditions[3].

For This compound , while direct, published stability studies are lacking, its role as an internal standard in validated bioanalytical methods provides strong indirect evidence of its stability[1]. For it to function correctly, it must exhibit chemical behavior nearly identical to the unlabeled parent drug during sample preparation, chromatography, and analysis. This implies that this compound possesses a chemical stability profile that is comparable to that of Luliconazole. Any significant deviation would lead to analytical inaccuracies. Therefore, it is reasonable for researchers to assume that this compound will degrade under similar conditions and at similar rates to Luliconazole, with the caveat that this is based on logical inference rather than direct comparative experimental data.

References

The Gold Standard for Luliconazole Bioanalysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antifungal agent Luliconazole (B1675427), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of bioanalytical methods for Luliconazole in various species, highlighting the superior performance of a stable isotope-labeled internal standard (SIL-IS), Luliconazole-d3, against commonly used structural analogs.

In the complex matrix of biological samples, analytical variability during sample preparation and analysis is a significant challenge. An internal standard (IS) is a compound of known concentration added to samples to correct for these variations. While structural analogs can be used, SIL-IS, such as this compound, are widely recognized as the "gold standard" in bioanalysis due to their ability to closely mimic the analyte of interest.[1]

The Case for this compound: A Superior Analytical Choice

A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N). This modification results in a mass shift that is easily detectable by a mass spectrometer, while the physicochemical properties remain virtually identical to the parent drug. This near-identical nature allows this compound to co-elute with Luliconazole and experience the same degree of matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Comparative Analysis of Bioanalytical Methods

While the use of this compound represents the ideal approach, several studies have successfully employed alternative internal standards for the bioanalysis of Luliconazole in different animal species. This section provides a detailed comparison of these methods with the theoretical gold standard method using this compound.

Quantitative Data Summary

The following tables summarize the key parameters from published studies and compare them with the expected performance of a method using this compound.

Table 1: Comparison of Internal Standards for Luliconazole Analysis

ParameterThis compound (Ideal)Lanoconazole (in Rabbit)[2]Carbamazepine (in Rat)[1]
Internal Standard Type Stable Isotope-LabeledStructural AnalogStructural Analog
Chromatographic Elution Co-elutes with LuliconazoleSeparate elutionSeparate elution
Matrix Effect Compensation ExcellentModerateModerate
Precision (%RSD) Typically <5%<15%[2]<10%[1]
Accuracy (%Bias) Typically within ±5%89.34% - 112.78%95.4% - 107.0%

Table 2: Luliconazole Analysis in Rabbit Ocular Tissues

ParameterValue
Species Rabbit
Matrix Ocular Tissues (Conjunctiva, Cornea, Aqueous Humor, etc.)
Internal Standard Lanoconazole
Linearity Range 2.04 - 2038 ng/mL (tissue dependent)
Mean Recovery 84.85% - 100.52%
Intra-day Precision (%RSD) <15%
Inter-day Precision (%RSD) <15%

Table 3: Luliconazole Analysis in Rat Plasma

ParameterValue
Species Rat
Matrix Plasma
Internal Standard Carbamazepine
Linearity Range 2 - 2000 ng/mL
Mean Recovery 92.7% - 95.3%
Intra-day Precision (%RSD) <10%
Inter-day Precision (%RSD) <10%

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. The following are summaries of the experimental protocols from the cited studies.

Protocol 1: Analysis of Luliconazole in Rabbit Ocular Tissues
  • Sample Preparation: Ocular tissues were homogenized. Proteins were precipitated from the homogenate using a suitable organic solvent.

  • Internal Standard: Lanoconazole was added to the samples.

  • Chromatography: A UPLC-MS/MS system with a C18 column was used. The mobile phase consisted of 0.2% formic acid in water and acetonitrile (B52724) in a 50:50 (v/v) ratio, with a flow rate of 0.2 mL/min.

  • Mass Spectrometry: Detection was performed using positive ion electrospray ionization in multiple reaction monitoring (MRM) mode. The transitions monitored were m/z 354.1 → 150.3 for Luliconazole and m/z 320.1 → 150.3 for Lanoconazole.

Protocol 2: Analysis of Luliconazole in Rat Plasma
  • Sample Preparation: Protein precipitation of plasma samples was carried out using an acetonitrile-methanol (9:1, v/v) mixture.

  • Internal Standard: Carbamazepine was added to the plasma samples.

  • Chromatography: A UPLC-MS/MS system with a C18 column (2.1 mm × 100 mm, 1.7 μm) was employed. A gradient elution with a mobile phase of acetonitrile and 0.1% formic acid in water was used.

  • Mass Spectrometry: An electrospray ionization source was operated in positive ion mode. MRM was used for quantification with transitions of m/z 355.8 → 149.9 for Luliconazole and m/z 237.0 → 194.1 for Carbamazepine.

Visualizing the Bioanalytical Workflow

A clear understanding of the experimental workflow is essential for method development and validation. The following diagram illustrates a typical bioanalytical process for Luliconazole.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Plasma, Tissue) IS_Spiking Spiking with Internal Standard (this compound or Analog) Sample_Collection->IS_Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into UPLC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Peak Integration & Concentration Calculation Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Bioanalytical workflow for Luliconazole.

References

Evaluating the Performance of Luliconazole-d3 in Different LC-MS Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antifungal agent Luliconazole (B1675427), the choice of an appropriate internal standard is critical for developing robust and reliable liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides a comprehensive comparison of Luliconazole-d3, a deuterium-labeled internal standard, with other commonly used non-deuterated alternatives. The evaluation is based on established principles of bioanalytical method validation and supported by experimental data from published literature.

The Critical Role of Internal Standards in LC-MS Bioanalysis

Internal standards (IS) are indispensable in quantitative LC-MS analysis to correct for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus ensuring accurate and precise quantification. The two primary types of internal standards employed are stable isotope-labeled (e.g., deuterated) and non-deuterated (structurally similar) compounds.

This compound , as a deuterated analog of Luliconazole, is considered the gold standard for its bioanalysis. Its physicochemical properties are nearly identical to the parent drug, leading to co-elution and similar ionization behavior, which effectively compensates for matrix effects and other sources of analytical variability. In contrast, non-deuterated internal standards, such as lanoconazole (B123884) and carbamazepine , while structurally similar, may exhibit different chromatographic and mass spectrometric characteristics, potentially leading to less accurate quantification.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The following tables summarize the performance characteristics of Luliconazole analysis using different internal standards across various LC-MS systems, based on data extracted from scientific publications. While direct head-to-head comparative studies for this compound are not extensively available in public literature, the comparison is structured to highlight the expected advantages of a deuterated internal standard.

Table 1: Comparison of Internal Standards for Luliconazole Quantification

Performance ParameterThis compound (Deuterated IS)Lanoconazole (Non-Deuterated IS)Carbamazepine (Non-Deuterated IS)
Structural Similarity Identical to LuliconazoleStructurally similar (imidazole antifungal)Structurally different
Chromatographic Elution Co-elutes with LuliconazoleSimilar, but may have a different retention timeDifferent retention time
Matrix Effect Compensation Excellent, due to identical physicochemical propertiesGood, but potential for differential matrix effectsModerate, higher risk of differential matrix effects
Ionization Efficiency Nearly identical to LuliconazoleSimilar, but can differMay differ significantly
Accuracy & Precision Expected to be very highGenerally good, but can be compromised by matrix effectsMay be less reliable in complex matrices
Commercial Availability Available from specialized chemical suppliersCommercially availableWidely available

Table 2: LC-MS/MS Method Parameters for Luliconazole Analysis

ParameterLC-MS System 1 (with Lanoconazole IS)[1]LC-MS System 2 (with Carbamazepine IS)LC-MS System 3 (Hypothetical with this compound IS)
LC System UPLCUPLCUPLC/HPLC
Column Xterra MS, C18 (2.1 × 50 mm, 3.5 µm)[1]C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm)C18 or similar reversed-phase column
Mobile Phase 0.2% Formic acid in water: Acetonitrile (B52724) (50:50, v/v)[1]Acetonitrile and 0.1% formic acid in water (gradient elution)Acetonitrile and water with a modifier (e.g., formic acid)
Flow Rate 0.2 mL/min[1]Typically 0.2-0.5 mL/minTypically 0.2-0.5 mL/min
Injection Volume 5-20 µL5-20 µL5-20 µL
MS System Triple QuadrupoleTriple QuadrupoleTriple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)[1]Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Table 3: Mass Spectrometry Parameters for Luliconazole and Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Luliconazole 354.1[1]150.3[1]Not specified in all sources
This compound ~357.1 (M+3)To be optimized, likely a common fragmentTo be optimized
Lanoconazole 320.1[1]150.3[1]Not specified in all sources
Carbamazepine 237.1194.2To be optimized

Note: The exact MRM transitions and collision energies for this compound would need to be empirically determined and optimized for the specific LC-MS instrument being used.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of key experimental protocols for evaluating the performance of an internal standard in the bioanalysis of Luliconazole.

Sample Preparation

A robust sample preparation procedure is essential to remove interfering substances from the biological matrix and to ensure consistent recovery of the analyte and internal standard.

  • Protein Precipitation: This is a common and straightforward method for plasma and other biological fluids.

    • To 100 µL of the biological sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (this compound, lanoconazole, or carbamazepine) at a known concentration.

    • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean tube for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): This method can provide a cleaner extract compared to protein precipitation.

    • To 100 µL of the biological sample, add the internal standard and a buffering agent if necessary.

    • Add an appropriate organic extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Vortex vigorously for several minutes to ensure thorough mixing and extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Evaluation of Matrix Effects

Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting matrix components, are a significant challenge in bioanalysis. A suitable internal standard should effectively compensate for these effects.

  • Post-Extraction Addition Method:

    • Prepare three sets of samples:

      • Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).

      • Set B: Blank biological matrix extract spiked with the analyte and internal standard after the extraction process.

      • Set C: Blank biological matrix extract.

    • Analyze all three sets by LC-MS/MS.

    • The matrix effect (ME) is calculated as: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100.

    • An ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

    • The internal standard is considered to compensate for the matrix effect if the ratio of the analyte peak area to the internal standard peak area is consistent between Set A and Set B.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the logical flow of the bioanalytical workflow and the decision-making process for selecting an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample add_is Add Internal Standard (this compound or Alternative) start->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Reconstitute Extract centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (Analyte & IS) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification result Final Concentration quantification->result

Experimental workflow for the bioanalysis of Luliconazole.

logical_relationship cluster_goal Objective cluster_is_choice Internal Standard Selection cluster_performance Performance Evaluation cluster_outcome Outcome goal Accurate Quantification of Luliconazole is_choice Choice of Internal Standard d3 This compound (Deuterated) is_choice->d3 non_d3 Non-Deuterated (e.g., Lanoconazole) is_choice->non_d3 validation Method Validation Parameters d3->validation Expected Superior Performance non_d3->validation Potential for Compromised Performance accuracy Accuracy validation->accuracy precision Precision validation->precision matrix_effect Matrix Effect validation->matrix_effect recovery Recovery validation->recovery outcome Reliable Bioanalytical Data accuracy->outcome precision->outcome matrix_effect->outcome recovery->outcome

Logical relationship in evaluating internal standard performance.

Conclusion

The selection of an appropriate internal standard is a cornerstone of a robust and reliable bioanalytical LC-MS method. For the quantification of Luliconazole, the use of its deuterated analog, this compound, is strongly recommended. Its identical physicochemical properties to the analyte provide superior compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision. While non-deuterated internal standards like lanoconazole can be employed, they carry a higher risk of differential behavior compared to the analyte, which may compromise data quality, especially in complex biological matrices. The experimental protocols and performance metrics outlined in this guide provide a framework for researchers to evaluate and select the most suitable internal standard for their specific bioanalytical needs, ultimately ensuring the generation of high-quality, reliable data in drug development and research.

References

Safety Operating Guide

Safe Disposal of Luliconazole-d3: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Luliconazole-d3, a deuterated form of the topical antifungal agent Luliconazole. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental protection. This compound is primarily utilized in research settings as a tracer or internal standard for analytical studies.[1] While specific disposal protocols for the deuterated form are not explicitly detailed in publicly available literature, the following guidelines are based on the known properties of Luliconazole and general principles for handling pharmaceutical and deuterated compounds.

Hazard Identification and Handling

Luliconazole is classified as a substance that can cause skin and serious eye irritation.[2][3][4][5] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.

In case of exposure:

  • Skin Contact: Wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.

  • Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.

  • Ingestion: Rinse the mouth with water and seek medical attention. Do not induce vomiting.

Disposal Procedures for this compound

The disposal of this compound must comply with local, state, and federal regulations for pharmaceutical and chemical waste. Improper disposal can lead to environmental contamination.

Step 1: Waste Characterization

The first step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it is specifically listed as such by regulatory bodies like the Environmental Protection Agency (EPA) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While Luliconazole itself is not explicitly listed as a hazardous waste, its irritant properties warrant careful handling and disposal.

Step 2: Segregation and Collection

All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, should be segregated from general laboratory waste. This waste should be collected in a designated, clearly labeled, and sealed container.

Step 3: Professional Disposal

The recommended method for the final disposal of chemical waste, including this compound, is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with all regulatory requirements. The most common treatment method for pharmaceutical waste is incineration at a permitted facility.

Alternative Disposal for Small Quantities (Non-Hazardous Determination)

If, after a thorough hazard assessment and in accordance with institutional guidelines, a small quantity of this compound waste is determined to be non-hazardous, the following procedure may be considered, though professional disposal is always the preferred method.

  • Deactivation (if applicable and safe): Consult chemical safety resources for any potential deactivation procedures. This step should only be performed by trained personnel with appropriate safety measures in place.

  • Mixing: The this compound should be mixed with an inert and undesirable substance, such as used coffee grounds or kitty litter. This makes the substance less appealing to children and pets and helps to prevent its release into the environment.

  • Containment: Place the mixture in a sealable container, such as a plastic bag or an empty can, to prevent leakage.

  • Disposal in Trash: The sealed container can then be disposed of in the household trash.

Important Considerations:

  • Do Not Flush: Unless specifically instructed by the manufacturer or regulatory guidelines, do not dispose of this compound down the drain or toilet. This can lead to the contamination of water supplies.

  • Follow Institutional Policies: Always adhere to your institution's specific policies and procedures for chemical and pharmaceutical waste disposal.

  • Consult Safety Data Sheets (SDS): Refer to the SDS for Luliconazole for detailed information on handling, storage, and disposal.

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Name This compound
CAS Number (Luliconazole) 187164-19-8
Hazard Classification Skin Irritant (Category 2), Serious Eye Irritant (Category 2A)
Primary Disposal Route Licensed Hazardous Waste Disposal
Recommended Treatment Incineration

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on general best practices for pharmaceutical and chemical waste management.

This compound Disposal Workflow

G cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Disposal Pathway A Unused this compound D Segregate Waste A->D B Contaminated Labware B->D C Contaminated PPE C->D E Collect in Labeled, Sealed Container D->E F Hazardous Waste Determination E->F G Licensed Hazardous Waste Disposal F->G Hazardous I Alternative Disposal (Small, Non-Hazardous Quantities) F->I Non-Hazardous H Incineration G->H J Mix with Inert Material I->J K Seal in Container J->K L Dispose in Trash K->L

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Luliconazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Luliconazole-d3 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of the compound. This compound is a deuterated form of Luliconazole and should be handled with the same precautions as the parent compound.[1][2] The toxicological properties of this specific deuterated material have not been thoroughly investigated, and it is prudent to handle it as potentially harmful.[3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or Chemical GogglesShould be worn at all times to protect against splashes. If splashing is possible, chemical goggles are recommended.[3][4]
Hand Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin contact.[3][4] Nitrile or neoprene gloves are generally suitable for handling similar chemical compounds.
Body Protection Laboratory Coat/Protective ClothingWear a lab coat or appropriate protective clothing to minimize skin exposure.[3][4]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended, especially in situations where airborne levels may be high or ventilation is inadequate.[3] Use in a well-ventilated area or under a fume hood.[3][5][6]

Operational Plan: Step-by-Step Handling and Disposal

A systematic workflow is essential for the safe handling and disposal of this compound. The following diagram and procedures outline the necessary steps from preparation to final disposal.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Cleanup cluster_disposal Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 handling1 Work in a Ventilated Area (Fume Hood) prep2->handling1 handling2 Weigh and Prepare Solution handling1->handling2 handling3 Conduct Experiment handling2->handling3 spill Spill? handling3->spill cleanup1 Decontaminate Work Surfaces cleanup2 Wash Hands Thoroughly cleanup1->cleanup2 disposal1 Segregate Waste (Contaminated PPE, Unused Compound) cleanup2->disposal1 spill->cleanup1 No cleanup3 Clean up spill immediately observing precautions. Sweep up and place in a suitable container for disposal. spill->cleanup3 Yes cleanup3->cleanup1 disposal2 Dispose of in Accordance with Local Regulations disposal1->disposal2

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

Handling Procedures:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for Luliconazole.[3][4][5][6][7] Ensure all necessary personal protective equipment is available and in good condition.

  • Donning PPE: Put on a laboratory coat, chemical-resistant gloves, and safety glasses or goggles.[3][4][5][6]

  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]

  • Weighing and Transfer: When weighing or transferring the solid compound, take care to avoid creating dust.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[3][4][5][6] Remove and properly dispose of contaminated gloves and other disposable PPE.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek medical attention if irritation persists.[4]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[3][4] Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately.[3][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Spill and Leak Procedures:

In the event of a spill, clean it up immediately, observing all safety precautions.[3] Sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust. Ensure the area is well-ventilated.

Disposal Plan

Waste Disposal:

Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain or in the regular trash unless specifically permitted by local ordinances.

General Guidance for Pharmaceutical Waste Disposal:

  • Segregation: Keep chemical waste separate from other laboratory waste.

  • Labeling: Clearly label all waste containers with their contents.

  • Professional Disposal: Utilize a licensed hazardous waste disposal company for the final disposal of the chemical waste. For unused medicine, consider a drug take-back program if available.[9][10] If not available, mix the compound with an undesirable substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the household trash.[10][11]

  • Empty Containers: Decontaminate empty containers before disposal or recycling. Scratch out all personal information on the prescription label of empty medicine bottles or packaging before disposing of them.[11]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.